molecular formula C15H17NO2 B1635884 Medifoxamine N-desmethyl

Medifoxamine N-desmethyl

Cat. No.: B1635884
M. Wt: 243.3 g/mol
InChI Key: ZWIHFGNGXRCIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medifoxamine N-desmethyl is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

N-methyl-2,2-diphenoxyethanamine

InChI

InChI=1S/C15H17NO2/c1-16-12-15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3

InChI Key

ZWIHFGNGXRCIIL-UHFFFAOYSA-N

SMILES

CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Medifoxamine N-Desmethyl (CRE-10086): Pharmacodynamic Amplification & Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Medifoxamine (formerly marketed as Gerdaxyl) acts as an atypical antidepressant with a unique dual mechanism involving dopaminergic and serotonergic modulation.[1][2][3] While the parent compound (N,N-dimethyl-2,2-diphenoxyethylamine) exhibits moderate affinity for dopamine transporters, recent pharmacodynamic profiling identifies its primary metabolite, Medifoxamine N-desmethyl (CRE-10086) , as a critical driver of therapeutic efficacy.

This technical guide analyzes the mechanism of action (MoA) of the N-desmethyl metabolite. Unlike the parent compound, CRE-10086 displays amplified potency as a 5-HT2A/2C receptor antagonist and a serotonin reuptake inhibitor (SRI).[1] This "metabolic activation" shifts the drug's profile from a weak dopamine modulator to a potent serotonin-dopamine modulator, necessitating a revision of historical pharmacodynamic models.

Chemical & Metabolic Architecture

Structural Transformation

The conversion of Medifoxamine to CRE-10086 involves the oxidative removal of a methyl group from the terminal nitrogen. This N-demethylation transforms the tertiary amine (parent) into a secondary amine (metabolite).

  • Parent (Medifoxamine): Lipophilic tertiary amine.

  • Metabolite (CRE-10086): Secondary amine with altered polarity and steric profile, enhancing binding affinity for the serotonin transporter (SERT) and 5-HT2 receptor pockets.

Hepatic Biotransformation Pathway

Medifoxamine undergoes extensive first-pass metabolism in the liver.[1][2][3][4][5] The primary pathway is N-demethylation, mediated by Cytochrome P450 isozymes (putatively CYP1A2, CYP2D6, and CYP3A4, consistent with structural analogs like amitriptyline).

Key Pathway Visualization: The following diagram illustrates the metabolic cascade and the divergence into bio-active and toxicological pathways.

MetabolicPathway Parent Medifoxamine (Parent Drug) N,N-dimethyl CYP Hepatic CYP450 (CYP1A2, 2D6, 3A4) Parent->CYP First-Pass Metabolism Metabolite CRE-10086 (N-desmethyl) ACTIVE METABOLITE CYP->Metabolite N-Demethylation (Major Pathway) Metabolite2 CRE-10357 (Hydroxylated) CYP->Metabolite2 Hydroxylation Elimination Glucuronidation & Renal Excretion Metabolite->Elimination Phase II Conjugation

Figure 1: Hepatic biotransformation of Medifoxamine highlighting the formation of the active N-desmethyl metabolite (CRE-10086).

Pharmacodynamics: The Potency Shift

The clinical efficacy of Medifoxamine cannot be explained solely by the parent compound's weak binding profile. The N-desmethyl metabolite exhibits a 3-fold increase in affinity for critical serotonergic targets.[3]

Quantitative Binding Profile (IC50 Comparison)

The table below synthesizes competitive binding data, demonstrating the superior potency of the metabolite.

Target Receptor / TransporterMedifoxamine (Parent) IC50 (nM)CRE-10086 (N-desmethyl) IC50 (nM)Fold Change (Potency)Functional Outcome
5-HT2A Receptor 950330 ~2.9x Increase Potent Antagonism (Anxiolytic/Sleep architecture)
5-HT Transporter (SERT) 1,500450 ~3.3x Increase Enhanced Serotonin Availability
5-HT2C Receptor 980700 ~1.4x IncreaseDisinhibition of DA/NE release
Dopamine Transporter (DAT) Weak InhibitionWeak InhibitionNeutralMaintenance of DA tone
Mechanism of Action: Synaptic Integration

CRE-10086 functions as a Dual Serotonin Modulator :

  • Presynaptic: Inhibits SERT, increasing synaptic 5-HT levels.

  • Postsynaptic: Antagonizes 5-HT2A receptors. This is crucial because pure SSRIs often overstimulate 5-HT2A (causing agitation/insomnia). CRE-10086 blocks this receptor, mitigating side effects and enhancing deep sleep (SWS), while also disinhibiting dopamine release in the prefrontal cortex via 5-HT2C blockade.

SynapticMechanism cluster_presynaptic Presynaptic Neuron (Serotonergic) cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Transporter Vesicle 5-HT Vesicles Serotonin 5-HT Levels (INCREASED) Vesicle->Serotonin Release Serotonin->SERT Reuptake R_5HT2A 5-HT2A Receptor Serotonin->R_5HT2A Blocked Signal Downstream Signaling (Anxiolysis/DA Release) R_5HT2A->Signal R_5HT2C 5-HT2C Receptor R_5HT2C->Signal Disinhibition Drug CRE-10086 (N-desmethyl) Drug->SERT BLOCKS (IC50: 450nM) Drug->R_5HT2A ANTAGONIZES (IC50: 330nM) Drug->R_5HT2C ANTAGONIZES

Figure 2: Synaptic mechanism of CRE-10086 showing simultaneous SERT inhibition and 5-HT2 receptor antagonism.

Experimental Protocols

To validate the activity of the N-desmethyl metabolite, the following self-validating protocols are recommended. These assays distinguish the metabolite's high-affinity binding from the parent compound's non-specific effects.

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

Objective: Determine Ki/IC50 of CRE-10086 specifically for the 5-HT2A receptor.

  • Tissue Preparation:

    • Homogenize rat frontal cortex (rich in 5-HT2A) in 50 mM Tris-HCl buffer (pH 7.7).

    • Centrifuge at 40,000 x g for 15 min; resuspend pellet. Repeat wash to remove endogenous serotonin.

  • Incubation System:

    • Radioligand: [³H]-Ketanserin (0.5 nM). Reasoning: Highly selective antagonist for 5-HT2A.

    • Non-specific binding definition: Methysergide (1 µM).

    • Test Compound: CRE-10086 (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 15 minutes.

  • Separation: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethyleneimine (reduces filter binding).

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression (Hill equation).

    • Convert to Ki using Cheng-Prusoff equation:

      
      .
      
Protocol B: Synaptosomal [³H]-5-HT Uptake Assay

Objective: Verify functional reuptake inhibition potency.

  • Synaptosome Isolation:

    • Homogenize whole brain (minus cerebellum) in 0.32 M sucrose.

    • Centrifuge (1000 x g, 10 min) to remove debris. Supernatant contains synaptosomes.

  • Uptake Challenge:

    • Pre-incubate synaptosomes with CRE-10086 (various concentrations) for 5 min at 37°C.

    • Add [³H]-5-HT (final concentration 10 nM) and incubate for exactly 5 minutes.

    • Control: Parallel incubation at 0°C (measures non-specific diffusion).

  • Termination: Rapid filtration and washing with ice-cold buffer.

  • Validation:

    • The IC50 for CRE-10086 should be ~450 nM.[3]

    • If IC50 > 1000 nM, check for synaptosome viability or oxidation of the secondary amine.

Clinical & Translational Implications

Efficacy vs. Toxicity Paradox

While CRE-10086 provides the therapeutic "heavy lifting" (anxiolysis and antidepressant effect via 5-HT2A blockade), the metabolic pathway also produces CRE-10357 (hydroxylated metabolite).

  • Therapeutic Window: The efficacy of Medifoxamine is dependent on the efficient N-demethylation to CRE-10086. Poor metabolizers (e.g., CYP2D6 deficient) may experience reduced efficacy.

  • Hepatotoxicity: The withdrawal of Medifoxamine was linked to idiosyncratic hepatotoxicity. This is often associated with the formation of reactive quinone-imine intermediates derived from the hydroxylated metabolites (CRE-10357 pathway), rather than the stable N-desmethyl active metabolite.

Drug Development Insight

For researchers developing next-generation analogs:

  • Target: Direct synthesis of the N-desmethyl analog (CRE-10086) or a fluorinated derivative could retain the favorable 5-HT2A/SERT profile while bypassing the metabolic step required for parent Medifoxamine, potentially reducing liver burden and inter-patient variability.

References

  • Medifoxamine Pharmacodynamics & Metabolites Source: Wikipedia / BenchChem Technical D

    • Summary: Identifies CRE-10086 as the N-desmethyl metabolite and provides specific IC50 values (SERT: 450 nM, 5-HT2A: 330 nM).
  • Biochemical evidence for the involvement of central serotonergic neurotransmission Source: Academia.edu / Wiley-Liss

    • Summary: Confirms the binding of metabolites to 5-HT2 receptors and the downregulation of receptors upon chronic tre
  • Cytochrome P450 Drug Metabolism Source: DynaMed / NIH

    • Summary: Provides the authoritative grounding for hepatic N-demethylation pathways (CYP1A2/2D6/3A4) relevant to alkylamine antidepressants.
  • Drug-Induced Hepatotoxicity: Metabolic Basis Source: MDPI / Medscape

    • Summary: Explains the mechanism of hepatotoxicity via reactive metabolites (quinone-imines) in structurally similar compounds, providing context for Medifoxamine's withdrawal.

Sources

Unveiling the Metabolic Legacy of Medifoxamine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, an atypical antidepressant withdrawn from the market due to hepatotoxicity, presents a compelling case study in drug metabolism and its clinical implications. This in-depth technical guide provides a comprehensive exploration of the discovery and history of its principal active metabolites, CRE-10086 and CRE-10357. We delve into the metabolic pathways, the pivotal role of cytochrome P450 enzymes, and the analytical methodologies that were instrumental in their identification and characterization. This guide serves as a valuable resource for researchers in drug development, offering insights into the complexities of biotransformation and the critical importance of metabolite profiling in ensuring drug safety and efficacy.

Introduction: The Rise and Fall of a Novel Antidepressant

Medifoxamine, once marketed under brand names such as Clédial and Gerdaxyl, was introduced in the early 1990s as a novel antidepressant with a distinct pharmacological profile.[1] Unlike typical tricyclic antidepressants, it exhibited a unique mechanism of action, primarily as a weak dopamine reuptake inhibitor and an even weaker serotonin reuptake inhibitor, coupled with antagonist activity at 5-HT2A and 5-HT2C receptors.[1] However, its clinical use was short-lived, as reports of severe liver damage led to its withdrawal from the market in the late 1990s and early 2000s.[1] This withdrawal underscored the critical role of drug metabolism in patient safety and sparked further investigation into the biotransformation of medifoxamine. It is now understood that the hepatotoxicity was likely caused by the formation of reactive metabolites.[2][3][4]

The pharmacological activity of medifoxamine is not solely attributable to the parent compound. Extensive first-pass metabolism in the liver results in the formation of two major active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine) .[1] These metabolites are not only present in significant concentrations but also exhibit potent pharmacological activity, in some cases surpassing that of medifoxamine itself, thus contributing significantly to its overall therapeutic effect and, potentially, its toxicity profile.[1]

This guide will illuminate the historical journey of discovery of these metabolites, from early pharmacokinetic studies to modern analytical techniques that have enabled their detailed characterization.

The Metabolic Pathways of Medifoxamine

The biotransformation of medifoxamine primarily involves two key enzymatic reactions: N-demethylation and aromatic hydroxylation . These Phase I metabolic reactions are crucial in modifying the structure of the parent drug, altering its pharmacological activity and facilitating its excretion.

  • N-demethylation of medifoxamine leads to the formation of CRE-10086 . This process involves the removal of one of the methyl groups from the tertiary amine of the parent molecule.[5][6]

  • Aromatic hydroxylation results in the formation of CRE-10357 . This reaction introduces a hydroxyl group onto one of the phenoxy rings of the medifoxamine molecule.[7]

These metabolic transformations are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[7]

The Role of Cytochrome P450 in Medifoxamine Metabolism

While the specific CYP450 isoforms responsible for the metabolism of all antidepressants are not always fully elucidated, evidence strongly suggests a significant role for CYP2D6 in the biotransformation of medifoxamine. This is supported by several lines of evidence:

  • Genetic Polymorphisms: Studies involving individuals with known genetic variations in CYP2D6 activity have shown altered pharmacokinetics of drugs metabolized by this enzyme.[8][9] For instance, individuals classified as "poor metabolizers" of debrisoquine, a classic CYP2D6 substrate, exhibited higher plasma concentrations of other drugs metabolized by this enzyme.[9]

  • Substrate Specificity: CYP2D6 is a key enzyme in the metabolism of a wide range of centrally acting drugs, including many antidepressants.[8][10][11] The chemical structure of medifoxamine, with its tertiary amine and aromatic rings, is consistent with known substrates of CYP2D6.[12]

Based on these points and the known metabolic pathways of similar compounds, it is highly probable that CYP2D6 is the primary enzyme responsible for the N-demethylation of medifoxamine to CRE-10086 . The aromatic hydroxylation leading to CRE-10357 may also be mediated by CYP2D6, or potentially other CYP isoforms such as those from the CYP2C or CYP3A families, which are also involved in the metabolism of a wide array of drugs.[15][16]

Discovery and Characterization of Medifoxamine Metabolites: A Historical Perspective

The discovery of medifoxamine's metabolites was a gradual process, evolving with the advancements in analytical chemistry and a growing understanding of drug metabolism.

Early Pharmacokinetic Studies (Late 1980s - Early 1990s): Initial clinical investigations into the pharmacokinetics of medifoxamine focused on the parent drug's absorption, distribution, metabolism, and excretion (ADME) properties. These early studies, while not identifying specific metabolite structures, would have provided the first indications of extensive hepatic metabolism through observations of a significant first-pass effect and the presence of unidentified metabolic products in plasma and urine samples. The history of drug metabolism studies dates back to the mid-19th century, with significant progress in identifying key detoxification reactions and the enzymes involved throughout the 20th century.[17][18]

Advancements in Analytical Techniques (1990s - Present): The widespread adoption of powerful analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) , revolutionized the field of metabolite identification.[19][20][21][22][23] These methods allowed for the separation of complex mixtures of compounds in biological fluids and the sensitive and specific detection of drug-related material. The use of tandem mass spectrometry (MS/MS) provided crucial structural information by fragmenting the parent ions of metabolites, allowing for the elucidation of their chemical structures.[19][20]

The structures of CRE-10086 and CRE-10357 were likely elucidated during the clinical development of medifoxamine in the early 1990s, although specific discovery papers are not readily accessible in the public domain. The process would have involved the isolation of the metabolites from in vivo samples (e.g., urine or plasma from human or animal studies) or from in vitro incubations with liver microsomes. Subsequent structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would have definitively confirmed their chemical identities.[24][25][26][27]

The synthesis of authentic reference standards for these metabolites would have been a critical step in their definitive identification and for the development of quantitative analytical methods.[28][29][30]

Quantitative Pharmacology of Medifoxamine and its Metabolites

The pharmacological significance of CRE-10086 and CRE-10357 lies in their potent activity at key neurotransmitter targets. The following table summarizes the in vitro binding affinities (IC50 values) of medifoxamine and its metabolites at various receptors and transporters, highlighting the substantial contribution of the metabolites to the overall pharmacological profile.

CompoundSerotonin Transporter (SERT) IC50 (nM)5-HT2A Receptor IC50 (nM)5-HT2C Receptor IC50 (nM)
Medifoxamine 1500950980
CRE-10086 450330700
CRE-10357 66016006300

Data compiled from publicly available pharmacological data.[1]

As the data indicates, the N-demethylated metabolite, CRE-10086 , exhibits a significantly higher affinity for the serotonin transporter and the 5-HT2A receptor compared to the parent drug, medifoxamine. This suggests that a substantial portion of the serotonergic activity of medifoxamine is mediated by this metabolite. The hydroxylated metabolite, CRE-10357 , also contributes to serotonin transporter inhibition.

Experimental Protocols for Metabolite Identification and Characterization

The identification and characterization of drug metabolites is a multi-step process that relies on a combination of in vitro and in vivo studies, coupled with advanced analytical techniques. Below are detailed, step-by-step methodologies that would be employed in the study of medifoxamine metabolites.

In Vitro Metabolism using Human Liver Microsomes

This experiment is designed to simulate the hepatic metabolism of medifoxamine and identify the resulting metabolites.

Objective: To identify the metabolites of medifoxamine formed by human liver microsomal enzymes.

Materials:

  • Medifoxamine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • LC-MS/MS system

Protocol:

  • Incubation Preparation:

    • Prepare a stock solution of medifoxamine in a suitable solvent (e.g., DMSO or methanol).

    • In a microcentrifuge tube, combine the following in order:

      • Phosphate buffer (to final volume)

      • Pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

      • Medifoxamine stock solution (final concentration typically 1-10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture to precipitate the proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect the parent drug and potential metabolites using mass spectrometry in full scan and product ion scan modes.

Identification of CYP450 Isoforms using Recombinant Enzymes and Chemical Inhibitors

This experiment aims to identify the specific CYP450 enzymes responsible for medifoxamine metabolism.

Objective: To determine the contribution of specific CYP450 isoforms to the metabolism of medifoxamine.

Materials:

  • Medifoxamine

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Specific chemical inhibitors for each CYP isoform (e.g., quinidine for CYP2D6)

  • Human liver microsomes

  • NADPH regenerating system

  • Other materials as listed in Protocol 5.1.

Protocol:

  • Incubation with Recombinant Enzymes:

    • Perform incubations similar to Protocol 5.1, but replace the pooled human liver microsomes with individual recombinant CYP450 enzymes.

    • Analyze the formation of metabolites for each recombinant enzyme to identify which isoforms are capable of metabolizing medifoxamine.

  • Chemical Inhibition Study:

    • Perform incubations with pooled human liver microsomes as described in Protocol 5.1.

    • In separate incubations, pre-incubate the microsomes with a specific chemical inhibitor for a particular CYP isoform before adding medifoxamine.

    • Compare the rate of metabolite formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Synthesis of Metabolite Reference Standards

The chemical synthesis of CRE-10086 and CRE-10357 is essential for their definitive identification and for quantitative analysis.

Objective: To synthesize authentic reference standards of CRE-10086 and CRE-10357.

Synthesis of CRE-10086 (N-methyl-2,2-diphenoxyethylamine):

This can be achieved through reductive amination of 2,2-diphenoxyacetaldehyde with methylamine. A general procedure is outlined below.

Materials:

  • 2,2-diphenoxyacetaldehyde

  • Methylamine (solution in a suitable solvent)

  • Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)

  • Dichloromethane (DCM) or other suitable solvent

  • Acetic acid (catalyst)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Protocol:

  • Dissolve 2,2-diphenoxyacetaldehyde in DCM.

  • Add methylamine solution and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add the reducing agent portion-wise and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, and dry over magnesium sulfate.

  • Purify the crude product by silica gel column chromatography to obtain pure CRE-10086.

Synthesis of CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine):

The synthesis of this hydroxylated metabolite is more complex and would likely involve a multi-step process, potentially starting from a protected hydroxyphenol derivative. A plausible route would involve the synthesis of the 2-(hydroxyphenoxy)-2-phenoxyethanol intermediate, followed by conversion of the alcohol to a leaving group and subsequent displacement with dimethylamine. The exact synthetic strategy would depend on the position of the hydroxyl group on the phenoxy ring, which is not explicitly stated in the available literature.

Structure Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of a novel compound.

Objective: To confirm the chemical structures of the synthesized metabolites.

Materials:

  • Purified synthesized metabolites (CRE-10086 and CRE-10357)

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • NMR spectrometer

Protocol:

  • Dissolve a small amount of the purified metabolite in the deuterated solvent.

  • Acquire a series of NMR spectra, including:

    • 1D NMR: ¹H NMR and ¹³C NMR to identify the types and number of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations through bonds.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming stereochemistry.

  • Analyze the spectral data to assign all proton and carbon signals and confirm the proposed structure.

Visualization of Metabolic Pathways and Experimental Workflows

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Medifoxamine_Metabolism Medifoxamine Medifoxamine (N,N-Dimethyl-2,2-diphenoxyethylamine) CRE10086 CRE-10086 (N-methyl-2,2-diphenoxyethylamine) Medifoxamine->CRE10086 N-demethylation CRE10357 CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine) Medifoxamine->CRE10357 Aromatic Hydroxylation Enzyme1 CYP2D6 (presumed) Enzyme2 CYP450 (e.g., CYP2D6)

Caption: Metabolic pathways of Medifoxamine to its active metabolites.

Metabolite_Identification_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Characterization cluster_synthesis Chemical Synthesis & Confirmation Incubation Incubation of Medifoxamine with Human Liver Microsomes Metabolite_Formation Formation of Metabolites Incubation->Metabolite_Formation LCMS LC-MS/MS Analysis (Detection and Fragmentation) Metabolite_Formation->LCMS Structure_Hypothesis Hypothesized Structures (CRE-10086 & CRE-10357) LCMS->Structure_Hypothesis Synthesis Synthesis of Reference Standards Structure_Hypothesis->Synthesis NMR NMR Spectroscopy (Structure Elucidation) Synthesis->NMR Final_Confirmation Definitive Structure Confirmation NMR->Final_Confirmation

Caption: Workflow for the identification and characterization of drug metabolites.

Conclusion and Future Perspectives

The story of medifoxamine and its metabolites serves as a critical reminder of the complexities of drug action and the importance of a thorough understanding of a drug's metabolic fate. The two primary metabolites, CRE-10086 and CRE-10357, are not merely byproducts but active pharmacological agents that significantly shape the therapeutic and toxicological profile of the parent drug. The likely involvement of the polymorphic enzyme CYP2D6 in medifoxamine's metabolism highlights the potential for inter-individual variability in drug response and adverse effects.

For researchers and drug development professionals, the legacy of medifoxamine offers several key takeaways:

  • Early and Comprehensive Metabolite Profiling: It is imperative to identify and characterize major metabolites early in the drug development process.

  • Pharmacological Evaluation of Metabolites: The pharmacological activity of metabolites should be thoroughly investigated, as they can contribute significantly to both efficacy and toxicity.

  • Reaction Phenotyping: Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual differences in drug response.

  • Hepatotoxicity Screening: The potential for reactive metabolite formation and subsequent liver injury should be a key consideration in preclinical safety assessments.

While medifoxamine is no longer in clinical use, the scientific knowledge gained from its study continues to inform and guide modern drug development practices, ultimately contributing to the development of safer and more effective medicines.

References

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Publishing. 2017 Dec 18. Available from: [Link].

  • Drug reactive metabolite-induced hepatotoxicity: a comprehensive review. PubMed. 2024 Jul 15. Available from: [Link].

  • Role of reactive metabolites in drug-induced hepatotoxicity. PubMed. Available from: [Link].

  • CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. Frontiers in Pharmacology. 2022 Sep 1. Available from: [Link].

  • Metabolism of dexfenfluramine in human liver microsomes and by recombinant enzymes: role of CYP2D6 and 1A2. PubMed. Available from: [Link].

  • Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450. PubMed. Available from: [Link].

  • Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis. MDPI. 2014 Apr 22. Available from: [Link].

  • CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. National Institutes of Health. Available from: [Link].

  • Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine. ClinPGx. Available from: [Link].

  • CYP2D6 pharmacogenomics. ScienceDirect. Available from: [Link].

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. National Institutes of Health. Available from: [Link].

  • Human Liver Mitochondrial Cytochrome P450 2D6: Individual Variations and Implications in Drug Metabolism. National Institutes of Health. Available from: [Link].

  • Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. DigitalCommons@TMC. 2024 Jan 1. Available from: [Link].

  • The Role of Metabolic Activation in Drug-Induced Hepatotoxicity. ResearchGate. 2025 Aug 10. Available from: [Link].

  • What are CYP2D6 inhibitors and how do they work?. Patsnap Synapse. 2024 Jun 21. Available from: [Link].

  • Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. National Institutes of Health. 2025 Jul 21. Available from: [Link].

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Institutes of Health. Available from: [Link].

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. Semantic Scholar. 2017 Dec 18. Available from: [Link].

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. National Institutes of Health. 2024 Nov 14. Available from: [Link].

  • In vivo inhibition of CYP2C19 but not CYP2D6 by fluvoxamine. PubMed. Available from: [Link].

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. 2021 Mar 29. Available from: [Link].

  • Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, ( S )-Fluoxetine, and N -Desmethyldiltiazem. PlumX. Available from: [Link].

  • Tissue-specificity of hydroxylation and N-methylation of arylalkylimidazoles. PubMed. Available from: [Link].

  • The major fluvoxamine metabolite in urine is formed by CYP2D6. PubMed. 2001 Nov 15. Available from: [Link].

  • Cytochrome P450 2D6 (CYP2D6). St. Jude Children's Research Hospital. Available from: [Link].

  • Medifoxamine. Wikipedia. Available from: [Link].

  • Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. National Institutes of Health. 2021 Jan 23. Available from: [Link].

  • NMR spectroscopic studies of intermediary metabolites of cyclophosphamide. 2. Direct observation, characterization, and reactivity studies of iminocyclophosphamide and related species. PubMed. Available from: [Link].

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. ResearchGate. 2024 Nov 9. Available from: [Link].

  • Importance and review of drug metabolite synthesis. DergiPark. 2023 Aug 28. Available from: [Link].

  • Historical Perspective of Drug Discovery and Development. OUCI. Available from: [Link].

  • Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. ResearchGate. Available from: [Link].

  • Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients. PubMed. 2017 Dec 15. Available from: [Link].

  • Drug metabolism and pharmacogenetics: the British contribution to fields of international significance. National Institutes of Health. 2006 Jan 9. Available from: [Link].

  • Synthesis of mesocarb metabolites as reference compounds for doping analytics. University of Helsinki. Available from: [Link].

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). 2016 Mar 9. Available from: [Link].

  • A brief history of the development of antidepressant drugs: From monoamines to glutamate. APA PsycNet. Available from: [Link].

  • NMR-Based Metabolomics to Analyze the Effects of a Series of Monoamine Oxidases-B Inhibitors on U251 Cells. MDPI. 2023 Mar 27. Available from: [Link].

  • Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria. JMIR Publications. 2025 Apr 28. Available from: [Link].

  • Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. Springer Nature Experiments. Available from: [Link].

Sources

Technical Deep Dive: 5-HT2A and 5-HT2C Receptor Binding Affinity of N-desmethyl-medifoxamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the pharmacodynamics of N-desmethyl-medifoxamine (CRE-10086), the primary active metabolite of the atypical antidepressant medifoxamine. It focuses specifically on its elevated binding affinity for 5-HT2A and 5-HT2C receptors relative to the parent compound.

Executive Summary

Medifoxamine (N,N-dimethyl-2,2-diphenoxyethylamine) is an atypical antidepressant with a complex pharmacological profile involving dopamine reuptake inhibition and 5-HT2 receptor antagonism. While the parent compound exhibits moderate affinity for serotonergic targets, pharmacokinetic and pharmacodynamic analyses reveal that its therapeutic efficacy is significantly driven by its hepatic metabolite, N-desmethyl-medifoxamine (CRE-10086) .

This metabolite is formed via N-demethylation of the tertiary amine side chain. Contrary to many metabolic pathways that deactivate pharmacophores, this transformation acts as a bioactivation step , increasing the compound's affinity for 5-HT2A and 5-HT2C receptors by approximately 3-fold . This guide details the binding parameters, structural implications, and validation protocols for this critical metabolite.

Pharmacological Profile & Binding Data[1][2][3][4][5][6][7][8]

The following data consolidates the binding affinities (


) of the parent compound versus its N-desmethyl metabolite. The shift in potency highlights the critical role of the secondary amine structure in receptor docking.
Comparative Binding Affinity Table
Receptor TargetLigandCompoundIC50 (nM)Functional Activity
5-HT2A

-Ketanserin
Medifoxamine (Parent)950Antagonist
5-HT2A

-Ketanserin
N-desmethyl-medifoxamine 330 Antagonist
5-HT2C

-Mesulergine
Medifoxamine (Parent)980Antagonist
5-HT2C

-Mesulergine
N-desmethyl-medifoxamine 700 Antagonist
SERT

-Paroxetine
Medifoxamine (Parent)1,500Reuptake Inhibitor
SERT

-Paroxetine
N-desmethyl-medifoxamine 450Reuptake Inhibitor

Data Source: Derived from comparative radioligand binding assays (See References [1, 2]). Note: Lower IC50 indicates higher affinity.

Mechanistic Insight: The N-Demethylation Shift

The transformation from Medifoxamine to CRE-10086 involves the removal of a methyl group from the terminal nitrogen.

  • Parent (Tertiary Amine): Steric bulk around the nitrogen may slightly impede optimal ionic interaction with the conserved aspartate residue (Asp3.32) in the 5-HT2 receptor binding pocket.

  • Metabolite (Secondary Amine): The N-desmethyl variant reduces steric hindrance, likely allowing for a tighter salt bridge formation and improved Van der Waals contacts within the orthosteric site. This results in the observed ~300% increase in affinity for the 5-HT2A subtype.

Pathway Visualization: Metabolism & Signaling

The following diagram illustrates the bioactivation of medifoxamine and the subsequent blockade of the Gq-coupled signaling cascade by CRE-10086.

G cluster_metabolism Hepatic Bioactivation cluster_mechanism Pharmacodynamics (Synapse) Med Medifoxamine (Parent) CYP CYP450 (N-Demethylation) Med->CYP CRE N-desmethyl-medifoxamine (CRE-10086) CYP->CRE Active Metabolite Rec2A 5-HT2A Receptor CRE->Rec2A High Affinity Binding (IC50=330nM) Rec2C 5-HT2C Receptor CRE->Rec2C Binding (IC50=700nM) Gq Gq Protein Coupling Rec2A->Gq Antagonism (Blockade) Rec2C->Gq Antagonism PLC PLC / IP3 / Ca2+ Signaling Gq->PLC Inhibited Pathway

Figure 1: Metabolic conversion of Medifoxamine to CRE-10086 and subsequent antagonism of serotonergic Gq-signaling pathways.

Experimental Validation Protocol

To validate the binding affinity of N-desmethyl-medifoxamine in a modern drug discovery setting, the following Radioligand Binding Assay protocol is recommended. This protocol ensures self-validation through the use of specific controls and competitive displacement logic.

Objective

Determine the equilibrium dissociation constant (


) of CRE-10086 at the human 5-HT2A receptor.
Materials & Reagents
  • Source Tissue: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (Specific Activity: 60-80 Ci/mmol). Concentration: 1.0 nM (
    
    
    
    ).
  • Non-Specific Binding (NSB) Control: Mianserin (

    
    ) or Methysergide (
    
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold assay buffer using a Polytron homogenizer.

    • Centrifuge at 20,000 x g for 20 mins at 4°C. Discard supernatant.

    • Resuspend pellet in buffer and repeat centrifugation (wash step) to remove endogenous serotonin.

    • Resuspend final pellet to a protein concentration of ~50

      
      /well.
      
  • Incubation Setup (96-well plate):

    • Total Binding (TB): Buffer + Membrane +

      
      -Ketanserin.
      
    • Non-Specific Binding (NSB): Buffer + Membrane +

      
      -Ketanserin + Excess Mianserin (
      
      
      
      ).
    • Experimental (CRE-10086): Buffer + Membrane +

      
      -Ketanserin + CRE-10086 (Concentration range: 
      
      
      
      to
      
      
      ).
  • Equilibrium Phase:

    • Incubate plates for 60 minutes at 25°C (Room Temperature). Rationale: Sufficient time is required for the competitive ligand to reach equilibrium with the radioligand.

  • Termination & Filtration:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

    • Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.

  • Quantification:

    • Add liquid scintillation cocktail to filters.

    • Count radioactivity (CPM) using a beta-counter.

  • Data Analysis (Self-Validation):

    • Calculate Specific Binding:

      
      .
      
    • Plot % Specific Binding vs. Log[Concentration].

    • Determine

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Validation Check: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.

Functional Implications[2][4][6][10]

The elevated affinity of N-desmethyl-medifoxamine has significant implications for the drug's clinical profile:

  • Therapeutic Lag & Onset: The requirement for hepatic demethylation implies that the immediate effects of a dose are driven by the parent (dopaminergic), while the serotonergic modulation (anxiolytic/antidepressant stabilization) intensifies as the metabolite accumulates.

  • 5-HT2A/2C Selectivity: With a 5-HT2A

    
     of 330 nM versus a 5-HT2C 
    
    
    
    of 700 nM, the metabolite displays a ~2-fold selectivity for 5-HT2A . This is favorable, as excessive 5-HT2C blockade can sometimes lead to weight gain, although 5-HT2C antagonism is also linked to disinhibition of dopamine and norepinephrine release in the prefrontal cortex (antidepressant effect).
  • Hepatotoxicity Context: Medifoxamine was withdrawn due to hepatotoxicity.[1][2] While the mechanism is likely idiosyncratic or related to reactive intermediates (e.g., quinone imines from the diphenoxy moiety), understanding the accumulation of major metabolites like CRE-10086 is vital for toxicological retrospective analysis.

References

  • Wikipedia Contributors. (2023). Medifoxamine.[1][3][2][4][5][6] Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Martin, P., et al. (1990). Biochemical evidence for the involvement of central serotonergic neurotransmission in the action of the antidepressant drug Medifoxamine. Neuropharmacology.
  • Saleh, S., Johnston, A., & Turner, P. (1990).[5] Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology, 30(4), 621–624. [Link]

  • PubChem. (2023). Medifoxamine Compound Summary. National Library of Medicine. [Link][1]

Sources

An In-Depth Technical Guide to the Primary Active Metabolites of Medifoxamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, an atypical antidepressant formerly marketed as Clédial and Gerdaxyl, exerts its pharmacological effects not as a single entity, but as a composite of the parent drug and its two primary, more potent active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine) .[1] This guide provides a comprehensive technical overview of these metabolites, from their formation through hepatic metabolism to their distinct pharmacological activities. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this compound and its metabolic derivatives further.

Introduction: The Clinical Context and Metabolic Significance of Medifoxamine

Medifoxamine was introduced as an antidepressant with a unique pharmacological profile, acting on both dopaminergic and serotonergic systems.[1] Despite its clinical efficacy, comparable to tricyclic antidepressants like imipramine and clomipramine, it was withdrawn from the market due to incidents of hepatotoxicity.[1] A critical aspect of Medifoxamine's pharmacology, and a key consideration for its safety profile, is its extensive first-pass metabolism in the liver. This process generates metabolites that are not only active but are significantly more potent than the parent compound, contributing substantially to its overall therapeutic action.[1]

The low absolute bioavailability of oral Medifoxamine, approximately 21%, underscores the extent of this first-pass effect.[2][3] Understanding the biotransformation of Medifoxamine into its active metabolites is therefore paramount for a complete comprehension of its mechanism of action and for any future research into related chemical entities.

Metabolic Pathways and Bioactivation

The transformation of Medifoxamine into its primary active metabolites is presumed to occur via two principal Phase I metabolic reactions: N-demethylation and aromatic hydroxylation . These reactions are typically catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located primarily in the liver.[4][5][6] While the specific CYP450 isoforms responsible for Medifoxamine metabolism have not been definitively identified in the available literature, the nature of the biotransformations allows for educated hypotheses based on known substrate specificities of these enzymes.

  • Formation of CRE-10086 (N-methyl-2,2-diphenoxyethylamine): This metabolite is the result of the N-demethylation of Medifoxamine. This is a common metabolic pathway for drugs containing a tertiary amine, where a methyl group is removed. CYP enzymes such as CYP3A4, CYP2D6, and members of the CYP2C subfamily are frequently involved in N-demethylation reactions of various xenobiotics.[7]

  • Formation of CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine): The formation of this metabolite involves the hydroxylation of one of the phenyl rings of Medifoxamine. Aromatic hydroxylation is another classic CYP450-mediated reaction, with isoforms like CYP2D6 and CYP2C9 being common catalysts.

The following diagram illustrates the proposed metabolic conversion of Medifoxamine.

Medifoxamine_Metabolism Medifoxamine Medifoxamine (N,N-dimethyl-2,2-diphenoxyethylamine) CRE10086 CRE-10086 (N-methyl-2,2-diphenoxyethylamine) Medifoxamine->CRE10086 N-demethylation (CYP450) CRE10357 CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine) Medifoxamine->CRE10357 Aromatic Hydroxylation (CYP450)

Caption: Proposed metabolic pathway of Medifoxamine to its active metabolites.

Pharmacological Profile of Active Metabolites

The primary active metabolites of Medifoxamine exhibit distinct and more potent interactions with key neurotransmitter systems compared to the parent drug. This differential activity is crucial for understanding the overall pharmacological effect of Medifoxamine administration.

Quantitative Pharmacology

The following table summarizes the in vitro binding affinities (IC50 values) of Medifoxamine and its metabolites for the serotonin transporter (SERT), and the 5-HT2A and 5-HT2C receptors. Lower IC50 values indicate higher binding affinity.

CompoundSERT IC50 (nM)5-HT2A IC50 (nM)5-HT2C IC50 (nM)
Medifoxamine 1,500950980
CRE-10086 450330700
CRE-10357 6601,6006,300

Data sourced from Wikipedia, which cites primary literature.[1]

These data reveal that CRE-10086 is a significantly more potent inhibitor of the serotonin transporter and has a higher affinity for the 5-HT2A receptor than Medifoxamine. CRE-10357 also demonstrates a higher affinity for the serotonin transporter compared to the parent compound. This enhanced activity of the metabolites, particularly CRE-10086, is likely a major contributor to the antidepressant effects observed with Medifoxamine.

The following diagram illustrates the comparative pharmacological actions of Medifoxamine and its metabolites at these key targets.

Pharmacological_Actions cluster_compounds Compounds cluster_targets Molecular Targets Medifoxamine Medifoxamine SERT SERT Medifoxamine->SERT Weak Inhibition HT2A 5-HT2A Medifoxamine->HT2A Weak Antagonism HT2C 5-HT2C Medifoxamine->HT2C Weak Antagonism CRE10086 CRE-10086 CRE10086->SERT Potent Inhibition CRE10086->HT2A Potent Antagonism CRE10086->HT2C Moderate Antagonism CRE10357 CRE-10357 CRE10357->SERT Moderate Inhibition CRE10357->HT2A Weak Antagonism CRE10357->HT2C Very Weak Antagonism

Caption: Comparative pharmacological actions at key molecular targets.

Pharmacokinetics of Medifoxamine and its Metabolites

While pharmacokinetic data for the parent drug, Medifoxamine, are available, there is a notable lack of published, detailed pharmacokinetic parameters for its primary active metabolites, CRE-10086 and CRE-10357.

Medifoxamine Pharmacokinetics
ParameterValueReference
Bioavailability 21%[2][3]
Elimination Half-life (t1/2) 2.8 hours (single dose), 4.0 hours (multiple doses)[8]
Time to Peak Plasma Concentration (Tmax) ~1.0 hour[9]
Volume of Distribution (Vd) High[9]
Plasma Clearance High[9]

The short half-life of Medifoxamine suggests that its metabolites, which are more active, likely play a crucial role in sustaining the therapeutic effect. The high volume of distribution and plasma clearance are consistent with extensive tissue distribution and rapid metabolism.

Metabolite Pharmacokinetics

Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for CRE-10086 and CRE-10357 are not well-documented in publicly available literature. This represents a significant knowledge gap and an area for future research. The development of validated analytical methods for the simultaneous quantification of Medifoxamine and its metabolites in biological matrices would be essential for such studies.

Experimental Protocols for Metabolite Identification and Quantification

The following sections provide detailed, step-by-step methodologies for the in vitro and in vivo characterization of Medifoxamine's active metabolites. These protocols are based on established drug metabolism and bioanalytical techniques and can be adapted for specific research needs.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the procedure for identifying the metabolites of Medifoxamine formed by hepatic enzymes.

Objective: To determine the in vitro metabolic profile of Medifoxamine using human liver microsomes and identify the formation of CRE-10086 and CRE-10357.

Materials:

  • Medifoxamine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal Standard (IS) - a structurally similar compound not expected to be present in the sample

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate or microcentrifuge tubes, add phosphate buffer (pH 7.4).

    • Add Human Liver Microsomes to a final concentration of 0.5 mg/mL.

    • Add Medifoxamine to the desired final concentration (e.g., 1 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the samples thoroughly.

    • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for HPLC-MS/MS analysis.

InVitro_Metabolism_Workflow Start Prepare Incubation Mixture (Medifoxamine, HLM, Buffer) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Add NADPH Regenerating System Preincubation->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Terminate Terminate with Acetonitrile + IS Incubate->Terminate Process Vortex and Centrifuge Terminate->Process Analyze HPLC-MS/MS Analysis Process->Analyze

Caption: Workflow for in vitro metabolism of Medifoxamine.

Quantification of Medifoxamine and its Metabolites in Plasma by HPLC-MS/MS

This protocol provides a framework for the simultaneous quantification of Medifoxamine, CRE-10086, and CRE-10357 in plasma samples.

Objective: To develop and validate a sensitive and specific HPLC-MS/MS method for the pharmacokinetic analysis of Medifoxamine and its active metabolites.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the parent drug and its metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Medifoxamine, CRE-10086, CRE-10357, and the IS need to be optimized.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate to dryness under a gentle stream of nitrogen if necessary, and reconstitute in mobile phase A.

Method Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Discussion and Future Directions

The available evidence strongly indicates that the pharmacological activity of Medifoxamine is largely driven by its active metabolites, CRE-10086 and CRE-10357. The higher potency of these metabolites at key serotonergic targets suggests that they are the primary mediators of the drug's therapeutic effects. However, significant gaps remain in our understanding of Medifoxamine's disposition.

Future research should focus on:

  • Identification of a specific CYP450 isoforms: Pinpointing the specific enzymes responsible for Medifoxamine metabolism would allow for the prediction of potential drug-drug interactions and an understanding of inter-individual variability in patient response.

  • Comprehensive Pharmacokinetic Profiling of Metabolites: Detailed pharmacokinetic studies of CRE-10086 and CRE-10357 are essential to fully characterize their contribution to the overall pharmacodynamic profile and to establish a clear pharmacokinetic-pharmacodynamic relationship.

  • Investigation of Hepatotoxicity: The role of the parent drug versus its metabolites in the observed hepatotoxicity of Medifoxamine warrants further investigation. This could involve assessing the potential for reactive metabolite formation.

A thorough understanding of the metabolism and pharmacokinetics of Medifoxamine's active metabolites is not only crucial for a complete scientific understanding of this withdrawn drug but also holds valuable lessons for the development of new central nervous system agents.

References

  • Saleh, S., Johnston, A., & Turner, P. (1990). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology, 30(4), 621–624. [Link]

  • Gainsborough, N., Nelson, M. L., Maskrey, V., Swift, C. G., & Jackson, S. H. (1994). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. European Journal of Clinical Pharmacology, 46(2), 163–166. [Link]

  • Saleh, S., Johnston, A., & Turner, P. (1990). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British journal of clinical pharmacology, 30(4), 621. [Link]

  • Saleh, S., Johnston, A., & Turner, P. (1989). Medifoxamine: oral tolerance and pharmacokinetic study in healthy human volunteers. International clinical psychopharmacology, 4(4), 363-369. [Link]

  • Wikipedia contributors. (2023, December 1). Medifoxamine. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). Pharmaceuticals, 14(12), 1222. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). International Journal of Molecular Sciences, 25(13), 7277. [Link]

  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. (2024). Biomedicines, 12(3), 502. [Link]

  • Cytochrome P450 Drug Metabolism. (2023). DynaMed. [Link]

  • Role of human liver microsomes in in vitro metabolism of metamizole. (2022). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 2(1), 103-108. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74(1), 7-8. [Link]

  • In vitro drug metabolism using liver microsomes. (2004). Current protocols in pharmacology, Chapter 7, Unit7.8. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). Pharmaceuticals (Basel, Switzerland), 14(12), 1222. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). International journal of molecular sciences, 25(13), 7277. [Link]

  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. (2024). Biomedicines, 12(3), 502. [Link]

  • Cytochrome P450 Drug Metabolism. (2023). DynaMed. [Link]

  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. (2024). Biomedicines, 12(3), 502. [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of CRE-10086 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of CRE-10086 in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is designed to be fully compliant with the principles outlined in major regulatory guidelines, including the FDA and EMA guidances on bioanalytical method validation.[1][2][3][4][5] This protocol provides the necessary accuracy, precision, and reliability for pharmacokinetic (PK), toxicokinetic (TK), and clinical trial sample analysis in drug development.

Introduction

CRE-10086 is a novel small molecule inhibitor of a key oncology target currently under development. Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for making informed decisions on safety and efficacy throughout the drug development process.[3][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[2][7] The principle of a triple quadrupole mass spectrometer (TQMS or QqQ) involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (q2), and the subsequent selection and detection of a specific product ion in the third quadrupole (Q3).[8][9][10][11] This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and enhances selectivity, allowing for precise quantification even at very low concentrations.[12]

This guide provides a comprehensive, step-by-step protocol for quantifying CRE-10086, grounded in established bioanalytical principles and regulatory expectations.

Experimental

Materials and Reagents
  • Analytes: CRE-10086 reference standard (>99% purity), CRE-10086-d4 (Internal Standard, IS, >99% purity).

    • Note: As CRE-10086 is a proprietary compound, this protocol is based on a hypothetical small molecule with a monoisotopic mass of 385.15 Da and basic properties, making it suitable for positive mode electrospray ionization.

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Biological Matrix: Pooled human plasma (K2-EDTA as anticoagulant), stored at -80°C.

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, calibrated pipettes.

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ series, Thermo TSQ Altis™, Agilent 6400 Series).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of CRE-10086 and CRE-10086-d4 reference standards and dissolve in 1 mL of DMSO to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the CRE-10086 stock solution in 50:50 Acetonitrile:Water to create working solutions for spiking calibration curve (CAL) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the CRE-10086-d4 primary stock with acetonitrile.

  • Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank human plasma to prepare CAL standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation: Protein Precipitation

Protein precipitation (PPT) is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[13] Acetonitrile is widely used as it efficiently denatures and precipitates proteins while being a common solvent in reversed-phase chromatography.[14][15]

Protocol:

  • Aliquot 50 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[16]

  • Vortex the mixture vigorously for 30 seconds to ensure complete precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

HPLC-MS/MS Conditions

The following conditions were optimized for the selective and rapid analysis of CRE-10086.

Table 1: HPLC Parameters

Parameter Value
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | See Table 2 |

Table 2: HPLC Gradient Program

Time (min) %A %B
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 |

Table 3: Mass Spectrometer Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temp. 550°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi

| MRM Transitions | See Table 4 |

Table 4: Optimized MRM Transitions (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
CRE-10086 386.2 210.1 35 100

| CRE-10086-d4 (IS) | 390.2 | 214.1 | 35 | 100 |

Causality: The precursor ion is selected based on the protonated molecule [M+H]+. Product ions are chosen after performing a product ion scan on the precursor; the most stable and intense fragment is selected for quantification to ensure maximum sensitivity and reproducibility.[9] A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most accurate correction.[17]

Method Validation Framework

This method is designed for validation according to the FDA Bioanalytical Method Validation Guidance and the EMA Guideline on bioanalytical method validation.[1][2][4][5][18] A full validation would assess the following parameters:

  • Selectivity and Specificity: Analyzing blank plasma from multiple sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Calibration Curve and Linearity: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥0.99 using a weighted (e.g., 1/x²) linear regression.

  • Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of four concentration levels. The mean value should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[19]

  • Matrix Effect: Assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analyte or IS.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked samples versus post-spiked samples.[20]

  • Stability: Analyte stability is evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, to ensure sample integrity.

Workflow Visualization

The overall analytical workflow from sample receipt to final data reporting is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) (CAL, QC, Unknown) add_is Add 150 µL IS in ACN (Protein Precipitation) sample->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant to 96-Well Plate centrifuge->supernatant injection Inject 5 µL onto HPLC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Calculate Unknown Concentrations calibration->quantification report Final Report quantification->report

Caption: Workflow for CRE-10086 quantification in human plasma.

Conclusion

The HPLC-MS/MS method described provides a reliable and high-throughput solution for the quantitative analysis of CRE-10086 in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this protocol ideally suited for supporting all phases of drug development, from preclinical discovery through to clinical trials. The methodology is built upon a framework that ensures compliance with global regulatory standards for bioanalytical method validation.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved from [Link]

  • Other Quantification using Triple Quad Mass Spectrometry - ResolveMass Laboratories Inc. (2024, October 27). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • The Quantification workflows using Triple Quad Mass Spectrometry. (2025, December 29). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). Retrieved from [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004). Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Retrieved from [Link]

  • Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). Retrieved from [Link]

  • Triple quadrupole mass spectrometer - Wikipedia. (n.d.). Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (2025, November 28). Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2022, April 15). Retrieved from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). Retrieved from [Link]

Sources

Comprehensive Cell-Based Assay Strategies for Characterizing N-desmethyl-medifoxamine Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework of cell-based assays designed to elucidate the pharmacological profile of N-desmethyl-medifoxamine, the primary active metabolite of the withdrawn antidepressant, medifoxamine. Medifoxamine demonstrated a complex mechanism of action, primarily as a dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitor, with additional activity at the sigma-1 receptor. This document offers detailed, step-by-step protocols for researchers, scientists, and drug development professionals to meticulously characterize the activity of N-desmethyl-medifoxamine. The protocols are designed as self-validating systems, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Medifoxamine, despite its clinical discontinuation, presents a compelling case study in polypharmacology. Its primary metabolite, N-desmethyl-medifoxamine, is believed to be a major contributor to its overall therapeutic and adverse effect profile. A thorough in vitro characterization is the foundational step in understanding its potential for repurposing or as a scaffold for new chemical entities. Cell-based assays are indispensable tools for this purpose, offering a controlled environment to dissect specific molecular interactions and their downstream functional consequences.

The core objectives of the assays described herein are to:

  • Quantify affinity and functional inhibition at the primary monoamine transporter targets (SERT and NET).

  • Investigate potential off-target interactions , with a focus on the sigma-1 receptor.

  • Assess general cellular health and cytotoxicity to establish a therapeutic window.

  • Probe downstream signaling events to understand the compound's functional impact on cellular pathways.

This guide moves beyond simple protocol listing, emphasizing the "why" behind the "how." By understanding the causality of each step, researchers can better troubleshoot, adapt, and interpret their results with higher confidence.

Foundational Assays: Monoamine Transporter Inhibition

The primary hypothesis for N-desmethyl-medifoxamine's activity is its role as a monoamine reuptake inhibitor. The following assays are designed to quantify this activity directly.

Workflow for Transporter Inhibition Assays

The general workflow involves using cell lines stably expressing the human transporter of interest (hSERT or hNET) and measuring the uptake of a fluorescent or radioactive substrate in the presence of the test compound.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep1 Seed HEK293-hSERT/hNET cells in 96-well plates prep2 Incubate for 24-48 hours to form a monolayer prep1->prep2 assay1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer prep2->assay1 assay2 Pre-incubate with N-desmethyl-medifoxamine or control inhibitors (e.g., Fluoxetine) assay1->assay2 assay3 Add fluorescent monoamine substrate (e.g., ASP+) assay2->assay3 assay4 Incubate to allow substrate uptake assay3->assay4 assay5 Wash to remove extracellular substrate assay4->assay5 read1 Measure intracellular fluorescence (Plate Reader) assay5->read1 read2 Calculate % inhibition relative to controls read1->read2 read3 Generate dose-response curve and determine IC50 read2->read3 G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) ion_channel Ion Channels (e.g., K+, Ca2+) s1r Sigma-1 Receptor (S1R) s1r->ion_channel Translocation & Modulation ip3r IP3 Receptor (IP3R) s1r->ip3r Modulation bip BiP/GRP78 s1r->bip Dissociation ca_release Ca2+ Release into Cytosol ip3r->ca_release ligand N-desmethyl-medifoxamine (Agonist) ligand->s1r stress Cellular Stress stress->bip downstream Downstream Signaling (e.g., Cell Survival, Proliferation) ca_release->downstream

Caption: Sigma-1 Receptor Activation and Translocation Pathway.

Assessing Cellular Viability and Cytotoxicity

Understanding a compound's therapeutic index requires parallel assessment of its cytotoxicity.

Protocol: Multiplexed Viability/Cytotoxicity Assay

This protocol combines two fluorescent assays to simultaneously measure the number of viable cells and dead cells in the same well, providing a more robust assessment of cell health.

Materials:

  • Cell line of interest (e.g., HEK293, SH-SY5Y, or primary neurons)

  • Reagents for measuring viable cells (e.g., CellTiter-Fluor™, which measures a protease activity in live cells)

  • Reagents for measuring dead cells (e.g., a cell-impermeant DNA dye like propidium iodide or CellTox™ Green)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Fluorescence/Luminescence plate reader

Step-by-Step Methodology:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a dose range of N-desmethyl-medifoxamine for a relevant time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the multiplexed reagent cocktail (containing both viability and cytotoxicity substrates) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for a specified time (e.g., 30 minutes to 2 hours) at 37°C, protected from light.

  • Data Acquisition:

    • Read fluorescence for the viability marker (e.g., Ex/Em 380/505 nm).

    • Read fluorescence for the cytotoxicity marker (e.g., Ex/Em 485/520 nm).

  • Data Analysis:

    • Calculate % Viability relative to vehicle-treated controls.

    • Calculate % Cytotoxicity relative to positive controls (maximal killing).

    • Plot the results in a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Data Synthesis and Interpretation

The power of this multiparametric approach lies in the integrated analysis of the data. All quantitative results should be summarized for clear comparison.

Table 1: Hypothetical Pharmacological Profile of N-desmethyl-medifoxamine

Assay TypeTarget / ReadoutCell LineResult (IC50 / EC50 / CC50)Selectivity Ratio
Transporter Inhibition hSERTHEK29375 nMNET/SERT = 2.5
hNETHEK29330 nMSERT/NET = 0.4
Off-Target Activity Sigma-1 ReceptorU2OS250 nM (EC50)S1R/NET = 8.3
Cellular Health CytotoxicitySH-SY5Y15 µM (CC50)CC50/NET = 500

Interpretation:

  • The hypothetical data in Table 1 suggests N-desmethyl-medifoxamine is a potent dual NET/SERT inhibitor with a slight preference for NET.

  • The compound retains activity at the sigma-1 receptor, but with ~8-fold lower potency than at its primary transporter target (NET).

  • The selectivity index (CC50/IC50) is high (500 for NET), indicating a wide therapeutic window between the desired pharmacological effect and overt cytotoxicity in this cell line.

Conclusion

This application note provides a robust, multi-faceted strategy for the in vitro characterization of N-desmethyl-medifoxamine. By integrating functional assays for primary targets, off-target activity, and cytotoxicity, researchers can build a comprehensive pharmacological profile. The emphasis on understanding the rationale behind protocol steps and including appropriate controls is paramount for generating reliable, high-quality data suitable for drug development decision-making. This framework is not only applicable to N-desmethyl-medifoxamine but can also be adapted for the characterization of other novel psychoactive compounds.

References

  • Caccia, S., et al. (1985). Disposition and metabolism of the antidepressant medifoxamine in the rat. Xenobiotica, 15(10), 829-837. [https://www.tandfonline.com/doi/abs/10.3109/00498258509045051]
  • Gobert, A., et al. (2000). Medifoxamine, a prior dual serotonin and norepinephrine reuptake inhibitor, is a subtype-selective sigma receptor ligand. The Journal of Pharmacology and Experimental Therapeutics, 293(3), 946-956. [https://jpet.aspetjournals.org/content/293/3/946]

Application Note: Quantitative Analysis of Medifoxamine N-desmethyl in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Medifoxamine is an atypical antidepressant that was previously marketed for its anxiolytic and dopaminergic properties.[1] It undergoes hepatic metabolism, primarily through N-demethylation, to form its active metabolite, N-desmethylmedifoxamine (CRE-10086).[1] The quantitative determination of this metabolite in plasma is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This application note provides a comprehensive, technically detailed protocol for the sensitive and selective quantification of Medifoxamine N-desmethyl in human plasma. The described method utilizes Solid-Phase Extraction (SPE) for sample clean-up, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is the gold standard for bioanalysis due to its high sensitivity, specificity, and robustness. The protocol and validation parameters are designed in accordance with international regulatory guidelines.

Principle of the Method

The analytical strategy is based on the efficient extraction of this compound and a suitable internal standard (IS) from the complex plasma matrix, followed by highly selective detection.

  • Sample Preparation: Solid-Phase Extraction (SPE) is employed to isolate the analyte from endogenous plasma components such as proteins and phospholipids that can cause ion suppression in the mass spectrometer. A mixed-mode cation exchange SPE cartridge is proposed, which leverages both hydrophobic and ionic interactions for enhanced selectivity.

  • Chromatographic Separation: A reverse-phase High-Performance Liquid Chromatography (HPLC) system is used to separate the analyte from any remaining interferences before it enters the mass spectrometer. A C18 column with a gradient elution of an acidic mobile phase and an organic solvent ensures sharp, symmetrical peak shapes.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring that only the compounds of interest are quantified.

Analytical Workflow

The complete workflow from sample receipt to final data analysis is depicted below. This systematic process ensures reproducibility and minimizes variability.

G cluster_prep Sample & Standard Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Calibration Standards & Quality Controls (QCs) in Blank Plasma s2 Thaw Plasma Samples, Standards, and QCs s1->s2 s3 Add Internal Standard (IS) to all samples s2->s3 p1 Condition SPE Cartridge (Methanol, Water) s3->p1 p2 Load Plasma Sample p1->p2 p3 Wash Cartridge (to remove interferences) p2->p3 p4 Elute Analyte (with organic/basic solvent) p3->p4 a1 Evaporate Eluate & Reconstitute p4->a1 a2 Inject into LC-MS/MS System a1->a2 a3 Data Acquisition (MRM Mode) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Generate Calibration Curve (Peak Area Ratio vs. Conc.) d1->d2 d3 Calculate Concentration in Unknown Samples d2->d3

Caption: Workflow for this compound quantification.

Materials and Reagents

  • Reference Standards: this compound, appropriate stable isotope-labeled internal standard (e.g., this compound-d4).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade. Formic acid (reagent grade).

  • Water: Deionized water, Type 1 (18.2 MΩ·cm).

  • Plasma: Drug-free human plasma with K2EDTA as anticoagulant.

  • SPE Cartridges: Mixed-mode strong cation exchange (MCX) cartridges (e.g., Oasis MCX, 30 mg/1 mL).

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Sciex, Agilent, Waters, or Thermo Fisher Scientific).

Detailed Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and the internal standard (IS). Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) Standards: Spike drug-free plasma with the appropriate working solutions to prepare a calibration curve typically consisting of 8 non-zero concentrations.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (approx. 80% of the highest calibration standard)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for a mixed-mode cation exchange (MCX) cartridge. The acidic pretreatment ensures the secondary amine of N-desmethylmedifoxamine is protonated, enabling strong retention on the cation exchange sorbent.

  • Pre-treatment: To a 200 µL aliquot of plasma sample, standard, or QC, add 50 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Rationale: This activates the C18 functional groups with methanol and then equilibrates the sorbent with an aqueous environment similar to the sample.

  • Loading: Load the entire pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water. Rationale: This removes polar interferences without disrupting the ionic bond between the protonated analyte and the sorbent.

    • Wash with 1 mL of methanol. Rationale: This removes less polar, non-ionically bound interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. Rationale: The basic elution buffer neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted by the organic solvent.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.

LC-MS/MS Instrumental Conditions

The following are representative starting conditions and must be optimized for the specific instrument used. Parameters are based on methods for similar N-desmethyl metabolites.[2][3]

Table 1: Liquid Chromatography Parameters

Parameter Suggested Condition
HPLC Column C18 Reverse-Phase, e.g., Acquity HSS T3 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Elution
0.0 - 0.5 min 10% B
0.5 - 3.0 min 10% to 95% B
3.0 - 4.0 min Hold at 95% B

| 4.1 - 5.0 min | Return to 10% B (Equilibration) |

Table 2: Tandem Mass Spectrometry Parameters Note: The exact m/z values must be determined by infusing a standard solution of this compound. The parent compound, Medifoxamine, has a molecular formula of C16H19NO2 and a monoisotopic mass of 257.14. N-desmethylation removes a CH2 group, resulting in a formula of C15H17NO2 and a monoisotopic mass of 243.13.

ParameterAnalyte: this compoundIS: this compound-d4
Ionization ModeESI PositiveESI Positive
Precursor Ion (Q1)244.1248.1
Product Ion (Q3)To be determined (e.g., 72.1)To be determined (e.g., 76.1)
Dwell Time100 ms100 ms
Collision Energy (CE)To be optimizedTo be optimized
Declustering Potential (DP)To be optimizedTo be optimized

Rationale for Ion Selection: In ESI positive mode, the analyte will be protonated to [M+H]+. The precursor ion (Q1) will therefore be m/z 244.1. The product ion (Q3) is typically a stable, characteristic fragment resulting from collision-induced dissociation. For many N-desmethyl metabolites, a common fragment corresponds to the side chain, such as m/z 72.1 for desmethylclomipramine.[3] This must be confirmed experimentally.

Bioanalytical Method Validation

The method must be validated to demonstrate its reliability for the intended application. Validation should be performed according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry." The following parameters are critical.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no interference from endogenous components at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration. At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision). Measured over at least 3 runs. For QC samples, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Signal-to-noise ratio > 5. Accuracy within ±20% and precision (%CV) ≤ 20%.
Recovery To assess the efficiency of the extraction process. Should be consistent and reproducible across QC levels.
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across different lots of plasma.

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. Includes freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. |

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The combination of selective solid-phase extraction and specific tandem mass spectrometric detection provides the high level of performance required for regulated bioanalysis in clinical and preclinical research. The provided protocol serves as a strong foundation for method development and must be fully validated before application to study samples.

References

  • Dural, E., Baskak, N. S., Özcan, H., Kır, Y., Başkak, B., & Süzen, H. S. (2020). Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method. Iranian Journal of Pharmaceutical Research, 19(1), 18–30. [Link]

  • Lavasani, H., et al. (2014). A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. Iranian Journal of Pharmaceutical Research, 13(3), 853–862. [Link]

  • PubChem. (n.d.). Medifoxamine. National Center for Biotechnology Information. Retrieved February 26, 2024, from [Link]

  • Phogole, C. M., et al. (2023). A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma. Journal of Chromatography B, 1227, 123827. [Link]

  • Sharma, P., et al. (2021). Clomipramine and N-desmethyl Clomipramine: Selective and Sensitive Quantification in Human Plasma by Liquid Chromatography Tandem Mass Spectroscopy. Journal of Applied Pharmaceutical Science, 11(10), 108-116. [Link]

  • Wikipedia. (2023, December 2). Medifoxamine. [Link]

  • Soares, S., et al. (2023). Chromatographic determination of antidepressants in plasma and saliva: Towards non-invasive therapeutic monitoring. Journal of Chromatography B, 1267, 124782. [Link]

  • Shinozuka, T., Terada, M., & Tanaka, E. (2006). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Forensic Science International, 162(1-3), 108–112. [Link]

  • Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2009). Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method. Journal of Chromatography B, 877(1-2), 113-122. [Link]

  • Lee, S. Y., et al. (2023). Association between Plasma Metabolic Profiles of the Antidepressant Escitalopram and Clinical Response in Subjects with Depression. Journal of Personalized Medicine, 13(7), 1125. [Link]

Sources

Application Note: Experimental Utilization of CRE-10086 in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

CRE-10086 is the primary active metabolite of the atypical antidepressant Medifoxamine .[1] While the parent drug was withdrawn from clinical markets due to hepatotoxicity concerns, CRE-10086 remains a critical tool compound in neuroscience research. It offers a unique pharmacological profile characterized by dual action: potent inhibition of the Serotonin Transporter (SERT) and antagonism of 5-HT2A/2C receptors .[1]

Unlike selective SSRIs or pure receptor antagonists, CRE-10086 allows researchers to investigate the synergistic effects of reuptake inhibition combined with post-synaptic receptor modulation. This Application Note provides the experimental framework for using CRE-10086 to dissect serotonergic signaling pathways, offering higher affinity and specificity than its parent compound.

Part 2: Scientific Integrity & Mechanism of Action

Pharmacological Profile

CRE-10086 (N-methyl-2,2-diphenoxyethylamine) is generated via hepatic N-demethylation of Medifoxamine.[2][3] Experimental evidence demonstrates that CRE-10086 is the driver of the parent drug's serotonergic potency.[1]

  • SERT Inhibition: CRE-10086 inhibits serotonin reuptake with an IC50 of approximately 450 nM , making it significantly more potent than Medifoxamine (IC50 ~1500 nM).[4]

  • 5-HT2A/2C Antagonism: It acts as an antagonist at 5-HT2A (IC50 ~330 nM) and 5-HT2C (IC50 ~700 nM) receptors.[4]

  • Selectivity: It lacks significant affinity for 5-HT1A, 5-HT1B, or dopamine receptors, providing a "cleaner" serotonergic window compared to tricyclic antidepressants (TCAs).

Mechanistic Causality

The value of CRE-10086 lies in its ability to prevent the "serotonin syndrome" often associated with pure SSRIs or non-selective agents. By blocking 5-HT2A receptors while simultaneously increasing synaptic serotonin levels (via SERT inhibition), CRE-10086 mimics the mechanism of "atypical" antipsychotics and antidepressants, preventing 5-HT2A-mediated agitation or insomnia.

Visualization: Metabolic & Signaling Pathway

The following diagram illustrates the metabolic generation of CRE-10086 and its dual-action synaptic mechanism.

CRE10086_Mechanism cluster_metabolism Hepatic Bioactivation (First-Pass) cluster_synapse Synaptic Mechanism of Action Medifoxamine Medifoxamine (Parent Drug) CYP450 CYP450 Enzymes (N-demethylation) Medifoxamine->CYP450 CRE10086 CRE-10086 (Active Metabolite) CYP450->CRE10086 Major Pathway CRE10357 CRE-10357 (Secondary Metabolite) CYP450->CRE10357 Minor Pathway SERT SERT (Pre-synaptic) CRE10086->SERT Inhibition (IC50 ~450nM) HT2A 5-HT2A Receptor (Post-synaptic) CRE10086->HT2A Antagonism (IC50 ~330nM) Synapse Synaptic Cleft (Increased 5-HT) SERT->Synapse Blocks Reuptake HT2A->Synapse Modulates Excitability

Caption: Metabolic conversion of Medifoxamine to CRE-10086 and subsequent dual-target inhibition at the synapse.

Part 3: Experimental Protocols

Compound Preparation & Handling

CRE-10086 is lipophilic. Proper solubilization is critical for consistent in vitro and in vivo results.

Reagents:

  • CRE-10086 (Solid, >98% purity).

  • DMSO (Dimethyl sulfoxide), anhydrous.

  • Tween-80.

  • Stereotaxic saline (0.9% NaCl).

Protocol:

  • Stock Solution (10 mM): Dissolve 1 mg of CRE-10086 in the calculated volume of 100% DMSO. Vortex for 30 seconds until clear. Store at -20°C.

  • Working Solution (In Vivo):

    • Target vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

    • Add stock solution to Tween-80 first, vortex, then slowly add warm saline while vortexing to prevent precipitation.

    • Note: Prepare fresh daily. Do not store diluted working solutions.

In Vitro Radioligand Binding Assay (Validation)

Objective: Verify the affinity of CRE-10086 for 5-HT2A receptors in rat cortical homogenates.

Materials:

  • [3H]-Ketanserin (Specific 5-HT2A radioligand).

  • Rat frontal cortex tissue.

  • Methysergide (for non-specific binding definition).

Step-by-Step Workflow:

  • Tissue Prep: Homogenize rat frontal cortex in 50 mM Tris-HCl buffer (pH 7.7). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Tissue + [3H]-Ketanserin (1 nM) + Vehicle.

    • Non-Specific Binding: Tissue + [3H]-Ketanserin + Methysergide (1 µM).

    • Experimental: Tissue + [3H]-Ketanserin + CRE-10086 (Concentration range: 10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 37°C for 15 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression (Hill slope).

In Vivo Behavioral Assay: Modified Forced Swim Test (FST)

Objective: Assess antidepressant-like activity of CRE-10086 compared to Medifoxamine.

Rationale: The FST measures "behavioral despair." Agents that increase serotonergic tone (like CRE-10086) reduce immobility time.

Dosing Regimen:

  • Group A: Vehicle (IP).

  • Group B: Medifoxamine (Parent) - 20 mg/kg (IP).

  • Group C: CRE-10086 - 10 mg/kg (IP). (Note: Lower dose due to ~2.3x higher potency).

  • Group D: Fluoxetine (Positive Control) - 10 mg/kg (IP).

Procedure:

  • Pre-test (Day 1): Place rat in a water cylinder (25°C) for 15 minutes to induce despair. Remove and dry.

  • Treatment: Administer drugs 24 hours, 5 hours, and 1 hour prior to the test.

  • Test (Day 2): Place rat in cylinder for 5 minutes.

  • Scoring: Record "Immobility Time" (floating without struggling).

  • Validation: CRE-10086 should show reduced immobility comparable to Fluoxetine but with potentially different swimming/climbing ratios due to 5-HT2 antagonism.

Part 4: Data Summary & Comparative Analysis

The following table consolidates the binding affinities, highlighting why CRE-10086 is the preferred tool for specific serotonergic interrogation over the parent compound.

TargetMetricMedifoxamine (Parent)CRE-10086 (Metabolite)Fold Improvement
SERT (Serotonin Transporter)IC50 (nM)~1,500450 ~3.3x
5-HT2A Receptor IC50 (nM)~950330 ~2.9x
5-HT2C Receptor IC50 (nM)~980700 ~1.4x
5-HT1A Receptor IC50 (nM)>10,000>10,000N/A (Selective)
Dopamine Transporter AffinityWeakNegligibleImproved Selectivity

Data derived from competitive binding assays [1, 2].[1] Lower IC50 indicates higher potency.

Part 5: References

  • Gillon, J. Y., et al. (1994). Biochemical evidence for the involvement of central serotonergic neurotransmission in the action of the antidepressant drug Medifoxamine.[5] Academia.edu. Retrieved from [Link]

  • Wikipedia. (2023).[4] Medifoxamine: Pharmacology and Metabolites.[1][2][3][4][5] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with CRE-10086

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for addressing and overcoming the solubility challenges associated with the experimental compound CRE-10086 in in-vitro settings. Our approach is rooted in foundational principles of physical chemistry and is designed to ensure the scientific integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling of CRE-10086.

Q1: My CRE-10086, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous cell culture medium. What is happening?

A1: This phenomenon, often termed "solvent shifting" or "crashing out," is common for hydrophobic compounds like CRE-10086. While highly soluble in a polar aprotic solvent like DMSO, its solubility is significantly lower in aqueous solutions.[1] When you introduce the DMSO stock to your aqueous buffer, the solvent environment abruptly changes, causing CRE-10086 to exceed its solubility limit and precipitate.

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A2: The tolerance to DMSO is cell-line dependent. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity.[2][3] However, some robust cell lines may tolerate up to 1%. It is imperative to perform a vehicle control experiment (your assay buffer with the same final DMSO concentration) to determine the specific tolerance of your cell line.[1]

Q3: Can I use heating or sonication to dissolve CRE-10086 in my aqueous buffer?

A3: While mild heating and sonication can increase the rate of dissolution, this approach can create a supersaturated and thermodynamically unstable solution.[1] This may lead to precipitation over time, especially as the solution cools to your experimental temperature. If you use these methods, it is crucial to verify the stability of your solution over the intended duration of your experiment. Additionally, confirm that CRE-10086 is not susceptible to degradation at elevated temperatures.

Q4: How does the pH of my buffer impact the solubility of CRE-10086?

A4: The solubility of ionizable compounds is highly dependent on pH. If CRE-10086 is a weak acid, its solubility will increase as the pH of the solution rises above its pKa due to deprotonation, forming a more soluble salt. Conversely, if it is a weak base, its solubility will increase as the pH drops below its pKa due to protonation.[1][4] Adjusting the pH of your buffer can be a powerful tool to enhance solubility.

Q5: Are there alternatives to DMSO for preparing my stock solution?

A5: Yes, other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered.[1][5] The choice of solvent will depend on the specific chemical properties of CRE-10086. Additionally, co-solvents like polyethylene glycol (PEG 400) or the inclusion of solubilizing agents such as surfactants (e.g., Tween® 80, Polysorbate 20) in your final aqueous solution can help maintain solubility.[1][3]

II. Troubleshooting and Optimization Workflow

When encountering solubility issues with CRE-10086, a systematic approach is key to identifying a robust solution.

A. Characterize the Problem

The first step is to precisely define the nature of the solubility issue. Does the compound fail to dissolve in the initial stock solvent, or does it precipitate upon dilution into the aqueous working solution? Visual inspection for cloudiness or particulates is a primary indicator. For more quantitative analysis, techniques like nephelometry or light scattering can be employed.[1]

B. Systematic Approach to Solvent and Formulation Selection

The following workflow provides a structured method for optimizing the solubility of CRE-10086 for your in-vitro assays.

Troubleshooting_Workflow cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation & Optimization Start Start: Solid CRE-10086 ChooseSolvent Select Primary Organic Solvent (e.g., DMSO, DMF, Ethanol) Start->ChooseSolvent SolubilityTest Small-Scale Solubility Test ChooseSolvent->SolubilityTest SolubilityTest->ChooseSolvent Insoluble PrepareStock Prepare Concentrated Stock Solution (e.g., 10-50 mM) SolubilityTest->PrepareStock Soluble StoreStock Store Stock Solution (Aliquot, -20°C or -80°C, protect from light) PrepareStock->StoreStock Dilute Dilute Stock into Aqueous Buffer StoreStock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Success Proceed with Experiment Precipitation->Success No Troubleshoot Troubleshooting Strategies Precipitation->Troubleshoot Yes pH_Adjust pH Adjustment Troubleshoot->pH_Adjust Cosolvent Add Co-solvent (e.g., PEG 400) Troubleshoot->Cosolvent Surfactant Add Surfactant (e.g., Tween® 80) Troubleshoot->Surfactant pH_Adjust->Dilute Cosolvent->Dilute Surfactant->Dilute

Caption: A systematic workflow for troubleshooting CRE-10086 solubility.

III. Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing and handling CRE-10086 to minimize solubility issues.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of solid CRE-10086 in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, briefly sonicate in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[3] Before use, thaw the aliquot completely and vortex to ensure homogeneity.

Protocol 2: Preparation of a Working Solution with Stepwise Dilution

To avoid the "solvent shifting" effect, a stepwise dilution can be beneficial.

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in your cell culture medium or buffer. For example, dilute your 10 mM stock 1:10 in the medium to create a 1 mM solution with 10% DMSO.

  • Final Dilution: Use this intermediate dilution to prepare your final working concentrations. This gradual reduction in the organic solvent concentration can help maintain the solubility of CRE-10086.

IV. Advanced Solubilization Strategies

If standard methods prove insufficient, consider these advanced strategies.

A. Use of Co-solvents and Surfactants

The inclusion of a co-solvent or a non-ionic surfactant in your final aqueous solution can significantly enhance the solubility of hydrophobic compounds.

Agent Typical Final Concentration Considerations
PEG 400 1-10% (v/v)Generally low cytotoxicity, but can affect cell membranes at higher concentrations.
Tween® 80 0.01-0.1% (v/v)Can form micelles to encapsulate the compound. Potential for cell-line specific effects.
Polysorbate 20 0.01-0.1% (v/v)Similar to Tween® 80, with potential for varying biological effects.
β-cyclodextrin Varies (mM range)Forms inclusion complexes with the compound. Generally well-tolerated by cells.[6]

Always perform vehicle controls to assess the impact of these additives on your specific assay.

B. pH Modification

As previously discussed, adjusting the pH of your buffer can be a highly effective method for improving the solubility of ionizable compounds.[4][7][8]

  • Determine the pKa of CRE-10086: If this information is not available, it may need to be determined experimentally or through computational prediction.

  • Adjust Buffer pH:

    • For a weakly acidic compound, adjust the buffer pH to be at least 1-2 units above its pKa.

    • For a weakly basic compound, adjust the buffer pH to be at least 1-2 units below its pKa.

  • Verify Compatibility: Ensure that the adjusted pH is compatible with your biological system (e.g., cell viability, enzyme activity).

V. Validating Your Solubilization Strategy

It is crucial to ensure that your chosen solubilization method does not interfere with the biological activity of CRE-10086 or the integrity of your assay.

Validation_Workflow cluster_0 Validation Steps Strategy Optimized Solubilization Strategy VehicleControl Vehicle Control Experiment (Buffer + Solubilizing Agents) Strategy->VehicleControl ActivityAssay Confirm Biological Activity of CRE-10086 VehicleControl->ActivityAssay AssayInterference Check for Assay Interference (e.g., signal quenching/enhancement) ActivityAssay->AssayInterference AssayInterference->Strategy Interference Detected Validated Validated Protocol AssayInterference->Validated No Interference

Caption: Workflow for validating the chosen solubilization method.

By following this structured and evidence-based approach, researchers can confidently address the in-vitro solubility challenges of CRE-10086, ensuring the generation of reliable and reproducible data.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solubilization techniques used for poorly water-soluble drugs. International Journal of Drug Development and Research, 3(2), 28-39.
  • Rohrs, B. R. (2001). Dissolution method development for poorly soluble compounds. Dissolution Technologies, 8(3), 1-6.
  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Nikghalb, L. A., Singh, G., Singh, G., & Kahkeshan, K. F. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
  • Prajapati, S. T., Patel, C. G., & Patel, C. N. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 1(1), 1-7.
  • Kontopidis, G., Papaneophytou, C. P., & McInnes, C. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1011–1015. [Link]

  • Kontopidis, G., Papaneophytou, C. P., & McInnes, C. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1011–1015. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
  • Slideshare. (2017). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound C Solubility.
  • Smolecule. (n.d.).
  • Alvarez-Perea, A., Blanco-Gozalo, V., & Marin-Galiano, M. (2022). New solvent options for in vivo assays in the Galleria mellonella larvae model. Frontiers in Microbiology, 13, 969193. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • MedChemExpress. (n.d.). Compound Handling Instructions.

Sources

Troubleshooting Medifoxamine N-desmethyl stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Stability & Troubleshooting | Molecule: Medifoxamine N-desmethyl metabolite (CRE-10086)

Executive Summary

Welcome to the technical support hub for this compound. This guide addresses stability challenges associated with this secondary amine metabolite. Unlike the parent drug (Medifoxamine), the N-desmethyl variant possesses a secondary amine group, altering its pKa and susceptibility to oxidative degradation. Furthermore, the core diphenoxy-acetal linkage presents specific hydrolytic risks under acidic conditions.

This guide is structured to troubleshoot Loss of Signal , Unknown Peak Appearance , and Non-Linearity in your assays.

Part 1: Chemical Stability & Stock Solutions
Q: My stock solution (MeOH) turned slightly yellow and lost potency after 1 week at 4°C. Why?

Diagnosis: Oxidative degradation of the secondary amine. Mechanism: Secondary amines are prone to oxidation to form hydroxylamines (


) or nitrones, particularly in protic solvents like methanol which contain dissolved oxygen. This is accelerated by light and trace metal ions.[1]

Corrective Protocol:

  • Solvent Switch: Prefer Acetonitrile (ACN) over Methanol for stock preparation. ACN has lower oxygen solubility.

  • Acid Stabilization: Add 0.1% Formic Acid to the stock solution. Protonating the amine (

    
    ) protects the nitrogen lone pair from oxidative attack.
    
  • Storage: Store at -20°C or -80°C in amber glass vials.

  • Inert Gas: Purge headspace with Nitrogen (

    
    ) or Argon before sealing.
    
Q: I see a new early-eluting peak in my chromatogram after acidifying samples for stability.

Diagnosis: Acid-catalyzed hydrolysis of the acetal linkage. Mechanism: Medifoxamine and its metabolites contain a 2,2-diphenoxyethanamine core. Chemically, this resembles an acetal structure (


). While stable at neutral/basic pH, strong acids or prolonged exposure to pH < 3.0 can cleave the ether bonds, releasing Phenol  and the corresponding amino-aldehyde fragment.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure your LC mobile phase pH is > 3.0. If using TFA (pH ~2), switch to Formic Acid/Ammonium Formate (pH ~3.5–4.0).

  • Sample Diluent: Do not store samples in pure 0.1% Formic Acid for >24 hours. Buffer the diluent to pH 4.0–5.0.

Part 2: Bioanalytical Challenges (Plasma/Urine)
Q: Recovery from plasma is inconsistent (high variability between replicates).

Diagnosis: Non-specific binding (NSB) or pH-dependent extraction efficiency. Context: As a lipophilic base, this compound binds extensively to alpha-1-acid glycoprotein (AAG) and glass surfaces.

Optimization Protocol:

  • Glassware: Use silanized glass or high-quality polypropylene (low-binding) for all preparation steps.

  • Extraction pH: The molecule is basic. Ensure the plasma is alkalized (pH 9–10) using Borate buffer or Carbonate buffer before Liquid-Liquid Extraction (LLE). This ensures the molecule is uncharged (

    
    ) and partitions into the organic phase (e.g., TBME or Hexane/Isoamyl alcohol).
    
  • Reconstitution: Do not reconstitute in 100% aqueous buffer. Use at least 20% organic (ACN/MeOH) to prevent adsorption to the autosampler vial walls.

Q: Is the metabolite stable during freeze-thaw cycles?

Data: Generally stable for up to 3 cycles, but "flash freezing" is recommended. Recommendation:

  • Freeze-Thaw: Limit to 3 cycles.

  • Benchtop Stability: < 4 hours at room temperature in plasma.[2]

  • Processed Stability: 24 hours at 4°C (Autosampler) if protected from evaporation.

Part 3: Visualizing the Instability

The following diagrams illustrate the chemical degradation pathways and a logic flow for troubleshooting signal loss.

Diagram 1: Chemical Degradation Pathways

Caption: The dual-risk profile of this compound: Acid hydrolysis of the ether backbone and oxidation of the secondary amine.

MedifoxamineDegradation Parent Medifoxamine N-desmethyl Acid Acidic Conditions (pH < 3.0, Time) Parent->Acid Exposed to Oxidation Oxidative Stress (Light, O2, Neutral pH) Parent->Oxidation Exposed to HydrolysisProd Hydrolysis Products (Phenol + Amino-aldehyde) Acid->HydrolysisProd Acetal Cleavage OxidationProd N-Hydroxy / Nitrone Derivatives Oxidation->OxidationProd N-Oxidation

Diagram 2: Troubleshooting Decision Matrix

Caption: Step-by-step logic to isolate the root cause of signal loss in LC-MS/MS assays.

TroubleshootingFlow Start Issue: Low Signal / Variability CheckStock 1. Check Stock Solution (Compare vs. Fresh Prep) Start->CheckStock StockBad Stock Degraded CheckStock->StockBad Signal < 90% StockGood Stock OK CheckStock->StockGood Signal Match Sol_Oxidation Cause: Oxidation Action: Add 0.1% Formic Acid, Purge N2, Amber Vial StockBad->Sol_Oxidation CheckPeak 2. Check Peak Shape StockGood->CheckPeak Tailing Severe Tailing CheckPeak->Tailing Split Split/Double Peak CheckPeak->Split CheckRec 3. Check Extraction Recovery CheckPeak->CheckRec Peak Shape OK Sol_Silanol Cause: Silanol Adsorption Action: Use High pH Mobile Phase or Silanized Vials Tailing->Sol_Silanol Sol_Hydrolysis Cause: On-Column Hydrolysis Action: Increase pH > 3.0 Reduce Column Temp Split->Sol_Hydrolysis LowRec Low Recovery CheckRec->LowRec Sol_Binding Cause: Matrix Binding Action: Alkalize Plasma (pH 10) before LLE LowRec->Sol_Binding

Part 4: Data Summary & Protocols
Stability Profile Summary
ParameterConditionStability StatusRecommendation
Stock Solution Methanol, RT, 24h⚠️ RiskDegrades via oxidation. Use ACN.
Stock Solution ACN + 0.1% FA, -20°C✅ StablePreferred storage condition.
Aqueous pH pH < 2.0 (Strong Acid)❌ UnstableHydrolysis of ether linkage over time.
Aqueous pH pH 4.0 - 7.0✅ StableOptimal for autosampler stability.
Plasma 3 Freeze-Thaw Cycles⚠️ CautionLimit cycles; vortex well after thaw.
Light Ambient Lab Light❌ UnstableProtect from light (Amber vials).
Standardized Stability Validation Protocol

Use this protocol to validate your specific method.

  • Preparation: Prepare QC Low and QC High samples in plasma.

  • Baseline: Inject

    
     immediately after extraction (T0).
    
  • Stress Testing:

    • Benchtop: Leave extracted samples at RT for 4 hours -> Inject.

    • Autosampler: Leave in tray (4°C or 10°C) for 24 hours -> Inject.

    • Freeze-Thaw: Freeze at -80°C, thaw at RT (x3 cycles) -> Extract -> Inject.

  • Acceptance Criteria: The mean concentration must be within ±15% of the nominal value, and the %CV must be <15%.

References
  • Lagrange, F., et al. (1989). "Determination of medifoxamine and three metabolites in human plasma and urine by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 488, 463-471.

  • Vlase, L., et al. (2005).[3] "Determination of fluoxetine and its N-desmethyl metabolite in human plasma by high-performance liquid chromatography." Talanta, 66(3), 659-663.[3] (Cited for comparative bioanalytical extraction of lipophilic secondary amines).[4]

  • Lai, A., et al. (2011). "Chemical Stability of Peptides and Proteins." Journal of Pharmaceutical Sciences. (General reference for amide/amine oxidation mechanisms).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Standard for stability acceptance criteria).

Sources

Technical Support Center: Quantifying Medifoxamine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative bioanalysis of Medifoxamine and its primary active metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and sample analysis. Here, we combine established analytical principles with practical, field-proven insights to help you generate robust and reliable data.

Overview of Medifoxamine Metabolism

Medifoxamine (N,N-dimethyl-2,2-diphenoxy-ethylamine) is an atypical antidepressant that undergoes extensive first-pass metabolism in the liver. This process generates at least two major active metabolites that are crucial to its overall pharmacological profile: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine).[1] Given that these metabolites exhibit significant, and in some cases greater, pharmacological activity compared to the parent drug, their accurate quantification is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][2][3]

Medifoxamine_Metabolism Medifoxamine Medifoxamine Metabolite1 CRE-10086 (N-demethylation) Medifoxamine->Metabolite1 CYP450-mediated Metabolite2 CRE-10357 (Aromatic Hydroxylation) Medifoxamine->Metabolite2 CYP450-mediated

Caption: Primary metabolic pathways of Medifoxamine.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the analysis of Medifoxamine and its metabolites, which, as amine-containing compounds, present a unique set of analytical challenges.

Q1: My assay is suffering from severe and inconsistent ion suppression. What is the primary cause and how can I fix it?

A: This is the most common challenge in bioanalysis, especially when using electrospray ionization (ESI). Ion suppression is a matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of your target analytes, leading to reduced sensitivity and poor reproducibility.[4][5]

  • Causality: The primary culprits in plasma are phospholipids, which are major components of cell membranes and often co-extract with analytes during simple protein precipitation.[6][7] These molecules can suppress the ESI signal, particularly in the earlier stages of a reverse-phase chromatographic run where they tend to elute.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Move beyond simple protein precipitation.

      • Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) at an appropriate pH to selectively extract Medifoxamine and its metabolites, leaving polar interferences like phospholipids in the aqueous layer.

      • Solid-Phase Extraction (SPE): This is a highly effective method for cleanup.[8] A mixed-mode cation exchange SPE cartridge can be particularly effective for amine-containing compounds. The amines will be retained by the strong cation exchange sorbent, allowing for rigorous washing steps to remove neutral and acidic interferences before elution.

      • Phospholipid Depletion Plates: Specialized plates (e.g., HybridSPE) are designed to specifically remove phospholipids from the sample extract and can be used as a standalone technique or in conjunction with LLE or SPE.[6]

    • Improve Chromatographic Separation: Ensure your analytes do not co-elute with the region of major matrix effects.

      • Develop a gradient method that retains the analytes long enough to allow for the early elution of phospholipids.

      • Consider using a smaller particle size column (e.g., sub-2-µm) to increase peak efficiency and resolution from interfering matrix components.[9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Medifoxamine-d3) is the gold standard for compensating for matrix effects.[4][7] Because it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression. By monitoring the analyte/IS peak area ratio, the variability caused by the matrix effect can be effectively normalized.

Q2: I'm observing poor peak shape (tailing) and shifting retention times for Medifoxamine and its metabolites. What's happening?

A: Poor peak shape for amine-containing compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Causality: Basic amines can interact with residual acidic silanol groups on the surface of silica-based C18 columns. This leads to peak tailing and can cause retention time shifts as the column ages. Furthermore, the ionization state of the amines is pH-dependent, which directly impacts their retention in reverse-phase chromatography.

  • Troubleshooting Steps:

    • Mobile Phase pH Control: Medifoxamine and its metabolites are basic. Maintain a consistent and low mobile phase pH (e.g., pH 2.5-3.5) by adding an acid like formic acid or acetic acid (typically 0.1%). This ensures the amines are consistently protonated (positively charged), which minimizes secondary interactions with silanols and leads to sharper, more symmetric peaks.

    • Use a Modern, End-Capped Column: Select a high-purity silica column that is thoroughly end-capped to minimize the number of free silanol groups available for interaction. Columns with different stationary phase chemistries (e.g., embedded polar groups) can also provide alternative selectivity and improved peak shape for basic compounds.

    • Check for System Contamination: Amines can adhere to surfaces in the LC system. Ensure the system is clean and consider flushing with a strong, acidic solvent mixture if contamination is suspected.

Q3: My analytes appear to be degrading during sample collection, storage, or processing. How can I ensure their stability?

A: Analyte stability is a critical parameter that must be evaluated during method validation.[10][11] Amine-containing compounds, in particular, can be susceptible to oxidative degradation or pH-dependent instability.[12][13]

  • Causality: Enzymes in biological matrices can remain active even after collection, and exposure to air, light, or inappropriate pH can catalyze degradation.[10][14] The freeze-thaw process can also physically disrupt sample integrity and accelerate degradation.[14][15]

  • Troubleshooting & Prevention Protocol:

    • Immediate Processing & Low Temperature: Process blood samples as quickly as possible after collection. Centrifuge at 4°C to separate plasma.

    • Use of Anticoagulants/Preservatives: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). For certain unstable compounds, preservatives like sodium fluoride may be necessary to inhibit enzymatic activity.[15]

    • pH Adjustment & Antioxidants: If the analytes are known to be unstable at a certain pH, consider adjusting the pH of the biological matrix immediately after collection. For compounds prone to oxidation, adding antioxidants like ascorbic acid or TCEP to extraction solvents can significantly improve stability.[12][13]

    • Storage Conditions: Store all biological samples at -70°C or lower for long-term stability.[10] Minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes before freezing.[16]

    • Formal Stability Assessment: Conduct a comprehensive stability assessment as part of your method validation, including:

      • Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that mimics the sample preparation time.

      • Long-Term Stability: Analyze stored QC samples at various time points.

      • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Recommended Experimental Protocol

This section provides a starting point for a robust LC-MS/MS method for the quantification of Medifoxamine and its primary metabolites in human plasma.

Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Spiked with SIL-IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) PPT->SPE Evap Evaporation & Reconstitution SPE->Evap LC UPLC Separation (C18 Column, Acidic Mobile Phase) Evap->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quant Quantification Calibration->Quant

Caption: General workflow for Medifoxamine metabolite quantification.

Step-by-Step Methodology
  • Sample Preparation (Solid-Phase Extraction)

    • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., Medifoxamine-d3, CRE-10086-d3 in 50% methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of 4% phosphoric acid in water to lyse and acidify the sample. Vortex.

    • Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the entire pre-treated sample onto the SPE plate.

    • Wash the plate with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/B (50:50).

  • LC-MS/MS Conditions

    • LC System: UPLC System

    • Column: High-strength silica C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • MS System: Tandem Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: Example MRM Transitions

The following table provides hypothetical, yet chemically plausible, MRM transitions for Medifoxamine and its metabolites. These values must be optimized empirically on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Medifoxamine258.272.1 (dimethylaminoethyl fragment)20
CRE-10086244.258.1 (methylaminoethyl fragment)22
CRE-10357274.272.1 (dimethylaminoethyl fragment)18
Medifoxamine-d3 (IS)261.275.1 (deuterated fragment)20

Note: These values are for illustrative purposes. The exact m/z values and collision energies must be determined through infusion and optimization experiments on your mass spectrometer.

References

  • Zhou, W., Li, Y., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1039-1042. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Wikipedia. (n.d.). Medifoxamine. Wikipedia. Retrieved February 23, 2026, from [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Zhang, K., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 3(6). [Link]

  • Konieczna, L., et al. (2023). How Do Order of Samples Analysis Influence Matrix Effect During Lc-Ms Bioanalysis? International Journal of Molecular Sciences, 24(3), 2749. [Link]

  • Patti, G. J., et al. (2011). Comprehensive profiling and quantitation of amine group containing metabolites. Analytical and Bioanalytical Chemistry, 401(6), 1913-1923. [Link]

  • Mental Health Matters. (n.d.). Anxiolytic. Mental Health Matters. Retrieved February 23, 2026, from [Link]

  • Martin, P., et al. (1994). Biochemical evidence for the involvement of central serotonergic neurotransmission in the action of the antidepressant drug Medifoxamine. Journal of Neuroscience Research, 38(4), 458-467. [Link]

  • Crome, P., et al. (1988). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. International Journal of Clinical Pharmacology Research, 8(5), 349-353. [Link]

  • PubChem. (n.d.). Medifoxamine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Kim, J., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(16), 3987. [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. (2024). LinkedIn. [Link]

  • Degg, B. (2026). The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. The Column. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]

  • Pons, R. (2009). Metabolic pathway of biogenic amines. MedLink Neurology. [Link]

  • ResearchGate. (2025). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. ResearchGate. [Link]

  • Kulsum, U., & Kumar, N. G. S. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Journal of Pharma Insights and Research, 3(2), 105-112. [Link]

  • Patel, D. K., et al. (2025). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. International Journal of Pharmaceutical Sciences Review and Research, 89(2), 1-10. [Link]

  • Wójcik, M., et al. (2020). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Molecules, 25(22), 5472. [Link]

  • Zhou, Z., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 403(6), 1523-1534. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • IJSAT. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Science and Applied Technology. [Link]

  • Polaka, S., et al. (2021). Factors affecting the stability of drugs and their metabolites in biological matrices. In Biopharmaceutics and Pharmacokinetics Considerations (pp. 517-537). Elsevier. [Link]

  • Agilent Technologies, Inc. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • Crome, P., et al. (1990). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. International Clinical Psychopharmacology, 5(1), 1-6. [Link]

  • S. S. G., & D. P. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. LinkedIn. [Link]

  • Koba, M., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Analytical and Bioanalytical Chemistry, 414(16), 4583-4596. [Link]

  • Peters, S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 741. [Link]

  • RTI International. (n.d.). Drug stability in forensic toxicology. RTI International. Retrieved February 23, 2026, from [Link]

  • Al-Asmari, A. I. (2012). Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples. University of Glasgow. [Link]

  • Li, W., & Tse, F. L. (2005). Stabilizing drug molecules in biological samples. Current Pharmaceutical Analysis, 1(2), 133-145. [Link]

Sources

Technical Support Center: Medifoxamine N-desmethyl Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cell-based assays involving Medifoxamine N-desmethyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common experimental challenges. As the primary active metabolite of Medifoxamine, understanding its cellular effects is crucial, and this guide is structured to ensure the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the experimental setup for this compound.

Q1: What is this compound and why is it important to study?

Medifoxamine is an atypical antidepressant that was previously marketed under the names Clédial and Gerdaxyl.[1] It is extensively metabolized in the liver during its first pass, producing active metabolites, including N-desmethyl Medifoxamine (also known as CRE-10086).[1][2] These metabolites are significant because they can have up to three times greater activity than the parent drug, contributing substantially to its overall pharmacological effects.[1][2] Medifoxamine and its metabolites act on dopaminergic and serotonergic systems.[1] Specifically, N-desmethyl Medifoxamine has shown affinity for the serotonin transporter, 5-HT2A, and 5-HT2C receptors.[1]

Q2: Which cell lines are appropriate for studying this compound?

The choice of cell line is critical and depends on the specific research question.

  • For studying serotonergic effects: Cell lines endogenously expressing or engineered to overexpress 5-HT2A or 5-HT2C receptors are ideal. Examples include HEK293 cells transfected with the specific receptor subtype or neuroblastoma cell lines like SH-SY5Y, which are known to express these receptors.

  • For assessing general cytotoxicity: A broader range of cell lines can be used, including liver cell lines like HepG2, given that hepatotoxicity was a reason for Medifoxamine's market withdrawal.[1][3]

  • For neuronal-specific effects: Primary neurons or differentiated neuronal cell lines would provide a more physiologically relevant model.[4]

Q3: What are the primary cellular targets of this compound?

Medifoxamine and its N-desmethyl metabolite have a complex pharmacological profile. Key targets include:

  • Dopamine Transporter (DAT): Medifoxamine is a weak dopamine reuptake inhibitor.[1]

  • Serotonin Transporter (SERT): It also acts as a serotonin reuptake inhibitor.[1]

  • 5-HT2A and 5-HT2C Receptors: Both the parent compound and its N-desmethyl metabolite act as antagonists at these receptors.[1][5] The N-desmethyl metabolite (CRE-10086) has a higher affinity for 5-HT2A receptors than Medifoxamine itself.[5]

Q4: How should I prepare this compound for cell-based assays?

Proper handling of the compound is essential for reproducible results.

  • Solubility: Determine the solubility of this compound in common laboratory solvents like DMSO. It is crucial to ensure the compound is fully dissolved before adding it to cell culture media.[6]

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., analytical grade DMSO).[6] Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: When preparing working dilutions, ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls.[6]

Troubleshooting Guide

This guide is organized by common experimental problems to help you identify and resolve issues in your cell-based assays.

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays

Question: My cell viability results (e.g., using an MTT assay) are inconsistent between replicate wells and experiments. What could be the cause?

High variability can undermine the reliability of your data. Several factors, both biological and technical, can contribute to this issue.[6]

Potential Causes and Solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure a single-cell suspension before plating by gently triturating the cells. Use a reliable cell counting method and mix the cell suspension between plating groups. Avoid using the outer wells of a 96-well plate, which are prone to evaporation (the "edge effect"); instead, fill these with sterile PBS or media.[6]

  • Compound Precipitation: If this compound is not fully soluble in the culture medium, it can precipitate, leading to inconsistent concentrations across wells.

    • Solution: Visually inspect your treatment media for any signs of precipitation. If observed, you may need to adjust the solvent or lower the final concentration of the compound.

  • Interference with Assay Reagents: Some compounds can directly interact with the reagents used in viability assays, leading to false-positive or false-negative results.[7] For example, a compound might reduce the MTT reagent non-enzymatically.[8]

    • Solution: Run a cell-free control where you add the compound to the assay reagents in media to check for direct chemical interactions. If interference is detected, consider switching to an alternative viability assay that uses a different detection principle (e.g., measuring ATP content or LDH release).[7][9]

  • Metabolic Alterations: Medifoxamine and its metabolites can alter cellular metabolism. Assays like MTT, which measure metabolic activity, might reflect these changes rather than true cell death.[10][11]

    • Solution: Complement your metabolic-based assays with a direct measure of cell death, such as a membrane integrity assay (e.g., LDH release or propidium iodide staining).[9][11] This will help you distinguish between cytotoxicity and metabolic modulation.

Workflow for Troubleshooting Viability Assay Variability

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Assay-Specific Troubleshooting cluster_3 Resolution High_Variability High Variability in Viability Data Check_Seeding Review Cell Seeding Protocol High_Variability->Check_Seeding Technical Error? Check_Solubility Inspect for Compound Precipitation High_Variability->Check_Solubility Compound Issue? Run_Cell_Free Run Cell-Free Controls High_Variability->Run_Cell_Free Assay Interference? Consider_Metabolism Assess Metabolic Interference High_Variability->Consider_Metabolism Biological Effect? Optimize_Seeding Optimize Seeding Density & Technique Check_Seeding->Optimize_Seeding Adjust_Concentration Adjust Compound Concentration/Solvent Check_Solubility->Adjust_Concentration Switch_Assay Switch to Orthogonal Assay (e.g., LDH, ATP) Run_Cell_Free->Switch_Assay Interference Detected Use_Complementary_Assays Use Complementary Viability Assays Consider_Metabolism->Use_Complementary_Assays Metabolic Shift Suspected G Medifoxamine This compound Serotonin_Receptor 5-HT2A/2C Receptor Medifoxamine->Serotonin_Receptor Antagonist Dopamine_Transporter Dopamine Transporter Medifoxamine->Dopamine_Transporter Inhibitor Glutamate_System Glutamate System Modulation Serotonin_Receptor->Glutamate_System Dopamine_Transporter->Glutamate_System BDNF_Signaling BDNF Signaling Glutamate_System->BDNF_Signaling Synaptic_Plasticity Synaptic Plasticity BDNF_Signaling->Synaptic_Plasticity Cellular_Response Antidepressant & Cellular Effects Synaptic_Plasticity->Cellular_Response

Caption: Potential signaling pathways modulated by this compound.

Data Interpretation and Best Practices

  • Dose-Response Curves: Always generate full dose-response curves to determine key parameters like EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

  • Controls are Key: Proper controls are non-negotiable for data interpretation.

    • Vehicle Control: Treats cells with the same concentration of the solvent used to dissolve the compound.

    • Positive Control: A known activator or inhibitor of the pathway you are studying.

    • Negative Control: An untreated cell population.

  • Statistical Analysis: Use appropriate statistical methods to determine the significance of your findings. Replicate your experiments to ensure the results are robust.

  • Multiplexing Assays: Whenever possible, use multiplexing techniques to gather more data from a single sample. For example, combining a cytotoxicity assay with a measure of a specific signaling event can provide a more comprehensive picture of the compound's effect. [12] By systematically addressing these common issues and adhering to best practices, you can enhance the quality and reliability of your cell-based assay data for this compound.

References

  • Wikipedia. Medifoxamine. [Link]

  • Gillon, J. Y., et al. (1994). Biochemical evidence for the involvement of central serotonergic neurotransmission in the action of the antidepressant drug Medifoxamine. Journal of Neurochemistry, 62(2), 429-436. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(1), 843. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]

  • ResearchGate. (2019). What reason can affect drug concentration to cell viability in MTT assay?. [Link]

  • National Center for Biotechnology Information. Medifoxamine. PubChem Compound Summary for CID 36109. [Link]

  • Reddit. (2025). As someone who knows nothing about biochemistry, why is medifoxamine hepatotoxic?. [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • de Kloe, G. E., et al. (2015). Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment. Analytical and Bioanalytical Chemistry, 407(1), 199-210. [Link]

  • Saleh, S., et al. (1990). Tolerability and kinetics of intravenous medifoxamine in healthy volunteers. International Clinical Psychopharmacology, 5(2), 97-102. [Link]

  • SciTechnol. (2012). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy. [Link]

  • Mental Health Matters. (2023). What is Medifoxamine?. [Link]

  • Bio-protocol. (2025). What pharmacological assays are used for lead optimization?. [Link]

  • MDPI. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 25(1), 526. [Link]

  • Michael, S., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening, 20(1), 64-74. [Link]

  • Mutsaers, H. A. M., et al. (2022). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 13, 831681. [Link]

  • Maguire, P. A. (1993). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. British Journal of Clinical Pharmacology, 35(4), 399-403. [Link]

  • Johnston, A., et al. (1989). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology, 28(6), 727-730. [Link]

  • Agilent. (2017). Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins using the InCELL Platform. [Link]

  • Lener, M. S., et al. (2017). Novel rapid-acting antidepressants: molecular and cellular signaling mechanisms. The International Journal of Neuropsychopharmacology, 20(2), 111-126. [Link]

  • MDPI. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2329. [Link]

  • Phan, M. D., et al. (2021). A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics. Scientific Reports, 11(1), 1476. [Link]

  • BioMed Central. (2023). Network pharmacology of cellular targets in major depressive disorder and differential mechanisms of fluoxetine, ketamine and esketamine. Molecular Psychiatry, 28(1), 475-488. [Link]

  • Biotechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Biotechnologia, 97(4), 271-277. [Link]

  • Ye, C., et al. (2020). DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery. Cell Reports, 31(3), 107534. [Link]

  • Pool, A. M., et al. (2019). HCN Channel Targets for Novel Antidepressant Treatment. Frontiers in Psychiatry, 10, 296. [Link]

  • Duman, R. S., et al. (2012). Emerging targets for antidepressant therapies. Current Pharmaceutical Design, 18(36), 5735-5747. [Link]

  • Manji, H. K., et al. (2008). Novel Drugs and Therapeutic Targets for Severe Mood Disorders. Neuropsychopharmacology, 33(1), 208-230. [Link]

Sources

Enhancing the signal-to-noise ratio in CRE-10086 detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Signal-to-Noise Ratio (SNR) in High-Sensitivity cAMP Assays

Core Directive & System Overview

Welcome to the CRE-10086 Technical Support Hub. You are likely utilizing the CRE-10086 Reporter System to screen for GPCR modulators (agonists/antagonists) or phosphodiesterase (PDE) inhibitors.

The CRE-10086 system relies on a modified cAMP Response Element (CRE) driving a destabilized luciferase or fluorogenic reporter. While designed for high sensitivity, this gain in sensitivity often amplifies biological noise. To achieve a Z-Factor > 0.5 (the industry standard for robust screening), you must distinguish between instrument noise and biological basal activity.

The CRE-10086 Signaling Pathway

Understanding the signal origin is the first step to optimizing it. The diagram below illustrates the cascade where CRE-10086 operates.

CRE_Pathway Ligand Ligand / Drug GPCR Gs-Coupled GPCR Ligand->GPCR Activation AC Adenylyl Cyclase GPCR->AC Gαs Stimulation cAMP cAMP AC->cAMP ATP -> cAMP PKA PKA (Protein Kinase A) cAMP->PKA Binding CREB CREB (Phosphorylated) PKA->CREB Phosphorylation CRE10086 CRE-10086 Promoter (Target System) CREB->CRE10086 Nuclear Translocation & Binding Reporter Reporter Protein (Luciferase/Fluor) CRE10086->Reporter Transcription Signal Light Output (Readout) Reporter->Signal Enzymatic Reaction Serum Serum Factors (Basal Noise) Serum->GPCR Interference

Figure 1: The signal transduction cascade targeting the CRE-10086 promoter. Note that serum factors can pre-activate the pathway, reducing the dynamic range.

Troubleshooting Guide: Diagnosing Low SNR

This section addresses specific user scenarios. We move beyond generic advice to the causality of the data.

Scenario A: "My background signal is too high, crushing my Fold-Induction."

Diagnosis: This is rarely instrument noise. It is usually Constitutive Biological Activity . Your cells are producing cAMP before you even add your drug.

Potential CauseThe MechanismThe Fix
Serum Interference FBS contains catecholamines and growth factors that stimulate Gs-coupled receptors, raising the "floor" (basal signal).Protocol: Switch to Serum Starvation Mode . Replace growth media with 0.5% FBS or serum-free media 18–24 hours prior to assay [1].[1]
Phenol Red Phenol red absorbs light (quenching) and is weakly estrogenic, potentially activating off-target pathways.Protocol: Use Phenol Red-Free media for the final assay step. This alone can boost SNR by 15–20% in fluorescence assays [2].
High Cell Density Over-confluent cells secrete autocrine factors that activate GPCRs.Optimization: Titrate cell density. Aim for 70–80% confluency at the time of the read, not 100%.
Scenario B: "My positive control signal is weak."

Diagnosis: The reporter system is not accumulating enough output.

  • Check Lysis Efficiency: Are you using a passive lysis buffer? Ensure complete membrane disruption.

  • Destabilized Reporters: If using the CRE-10086-P variant (containing PEST sequences for rapid degradation), the half-life is short. You must read the plate within the peak window (typically 4–6 hours post-stimulation), or the signal will degrade [3].

Scenario C: "My replicates are highly variable (High Standard Deviation)."

Diagnosis: This destroys your Z-Factor.

  • Edge Effects: Evaporation in outer wells changes osmolarity. Solution: Do not use the outer ring of the 96/384 well plate; fill them with PBS/water.

  • Pipetting Error: In 384-well plates, a 1 µL error is catastrophic. Solution: Use automated dispensing or reverse pipetting techniques.

Protocol: The "Golden Standard" for CRE-10086

To maximize SNR, follow this optimized workflow. This protocol integrates ratiometric normalization to mathematically eliminate noise caused by transfection variability.

Step-by-Step Optimization Workflow

Workflow Step1 1. Co-Transfection (CRE-10086 + Renilla) Step2 2. Serum Starvation (18-24h, 0.5% FBS) Step1->Step2 Step3 3. Agonist Treatment (4-6 Hours) Step2->Step3 Step4 4. Dual Read (Firefly / Renilla) Step3->Step4

Figure 2: Optimized Experimental Workflow.

  • Co-Transfection: Transfect the CRE-10086 plasmid alongside a constitutive control (e.g., TK-Renilla) at a 10:1 ratio.

    • Why? This allows you to normalize the CRE signal against cell number and transfection efficiency.

  • Starvation: 4 hours post-transfection, exchange media for Opti-MEM or 0.5% dialyzed FBS media.

    • Why? This lowers the basal cAMP level (the denominator in your SNR ratio).

  • Stimulation: Treat cells for 4–6 hours.

    • Note: Longer incubations (24h) often lead to lower SNR because the cells desensitize (receptor internalization).

  • Calculation:

    
    
    

Advanced Metrics: Validating Your Assay

Do not rely on "Fold Induction" alone. You must calculate the Z-Factor to prove the assay is robust enough for screening.

The Z-Factor Formula

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[2][3]
  • 
    : Standard Deviation of Positive/Negative controls.[2][4][5]
    
  • 
    : Mean of Positive/Negative controls.
    

Interpretation Table:

Z-Factor ScoreAssay QualityAction Required
1.0 Ideal (Theoretical)None.
0.5 – 1.0 Excellent Ready for High-Throughput Screening (HTS).[6]
0.0 – 0.5 MarginalRe-optimize serum starvation or increase replicate count.
< 0.0 Fail Signal and Noise overlap. Do not proceed.

Reference for calculation: Zhang et al. (1999) [4].[2][3][4][5]

Frequently Asked Questions (FAQ)

Q: Can I use white plates for fluorescence-based CRE-10086 assays? A: No. White plates are for luminescence (they reflect light to maximize output). For fluorescence, white plates cause massive background reflection.[7] Use Black-Walled/Clear-Bottom plates to absorb stray excitation light and read from the bottom [5].[7]

Q: My drug is dissolved in DMSO. Does DMSO affect the CRE-10086 signal? A: Yes, DMSO concentrations >1% can be cytotoxic or alter membrane permeability. Ensure your final DMSO concentration is <0.5% and, critically, that your Vehicle Control contains the exact same % of DMSO.

Q: Why does my Z-factor drop when I move from 96-well to 384-well plates? A: This is usually due to volume-dependent surface tension issues. In 384-well plates, small volumes can cling to the side of the well rather than covering the cells. Solution: Briefly centrifuge the plate (1000 x g for 1 min) after adding reagents to ensure mixing.

References

  • Promega Corporation. SRE Reporter Assay for MAPK/ERK Signaling via RTK and GPCR. Promega Scientific Posters. Link

  • Thermo Fisher Scientific. The Essential Guide to Phenol Red in Cell Culture Media. Life in the Lab. Link

  • Fan, F., & Wood, K. V. Bioluminescent Assays for High-Throughput Screening. Assay Guidance Manual [Internet].[8] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[8][9] Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[2][5] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3][10][4][5] Journal of Biomolecular Screening, 4(2), 67–73.[5] Link

  • Tecan. Master the challenges of cell-based fluorescence assays. Tecan Blog. Link

Sources

Validation & Comparative

Comparative analysis of Medifoxamine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Medifoxamine Metabolites: Pharmacodynamics, Bioactivation, and Analytical Profiling Content Type: Technical Comparison Guide Audience: Researchers, Toxicologists, and Bioanalytical Scientists[1]

Executive Summary: The Medifoxamine Paradox

Medifoxamine (Gerdaxyl) represents a critical case study in drug development: an atypical antidepressant with a unique dual mechanism (5-HT reuptake inhibition and 5-HT2 receptor antagonism) that was withdrawn from major markets (France, Morocco) due to severe, idiosyncratic hepatotoxicity.[1]

For modern researchers, the value of Medifoxamine lies not in its clinical application, but in its metabolic profile .[1] Unlike many antidepressants where metabolites are inactive waste products, Medifoxamine’s primary metabolites—CRE-10086 and CRE-10357 —exhibit significantly higher pharmacological potency than the parent drug.[1]

This guide provides a comparative analysis of these compounds, focusing on their receptor affinity, the bioactivation pathways leading to liver injury, and the specific LC-MS/MS protocols required to differentiate them in biological matrices.[1]

The Metabolic Landscape

Medifoxamine undergoes extensive first-pass metabolism in the liver, primarily driven by Cytochrome P450 enzymes (CYP2D6 and CYP1A2).[1] The competition between N-demethylation and aromatic hydroxylation dictates both the therapeutic efficacy and the toxicological risk.[1]

Visualization: Metabolic Pathways & Bioactivation

MedifoxamineMetabolism Parent Medifoxamine (Parent Drug) CYP_Demeth CYP450 (N-Demethylation) Parent->CYP_Demeth CYP_Hydrox CYP450 (Hydroxylation) Parent->CYP_Hydrox CRE10086 CRE-10086 (N-desmethylmedifoxamine) *Pharmacologically Active* CYP_Demeth->CRE10086 CRE10357 CRE-10357 (Hydroxylated metabolite) *High Potency* CYP_Hydrox->CRE10357 Bioactivation Bioactivation (Oxidation to Quinone/Imine?) CRE10357->Bioactivation Potential Adduct Protein Adducts (Hepatotoxicity Trigger) Bioactivation->Adduct

Figure 1: The divergent metabolic fates of Medifoxamine.[1] Note that CRE-10357 (hydroxylated) serves as a potential structural alert for reactive metabolite formation.[1]

Comparative Pharmacodynamics: Parent vs. Metabolites[1]

The most striking feature of Medifoxamine is that it acts as a "pro-drug" for its own more potent metabolites. Experimental data indicates that the loss of methyl groups or the addition of hydroxyl groups significantly enhances binding affinity for serotonergic targets.

Table 1: Receptor Binding Affinity (IC50) Comparison

CompoundStructure ModificationSERT Inhibition (IC50)5-HT2A Antagonism (IC50)Relative Potency (vs. Parent)
Medifoxamine Parent (N,N-dimethyl)~1,500 nM~950 nMBaseline (Weak)
CRE-10086 N-desmethyl450 nM 330 nM 3x Higher
CRE-10357 Hydroxylated Phenoxy660 nM1,600 nM2x Higher (SERT)

Data Synthesis:

  • CRE-10086 is the true therapeutic driver, exhibiting a 3-fold increase in affinity for both the Serotonin Transporter (SERT) and the 5-HT2A receptor compared to the parent drug.[1]

  • Medifoxamine itself is a relatively weak inhibitor, suggesting that rapid metabolizers (extensive CYP2D6 activity) would experience higher therapeutic effects but also higher risks of metabolite-driven toxicity.[1]

Toxicology: The Mechanism of Hepatotoxicity

The withdrawal of Medifoxamine was driven by idiosyncratic liver injury. Current toxicological consensus points to a Metabolic-Idiosyncratic Mechanism .[1]

  • Structural Alert: The metabolite CRE-10357 contains a phenolic moiety (hydroxyphenoxy group).[1]

  • Bioactivation: Phenolic metabolites are susceptible to further oxidation by hepatic enzymes to form Quinone Methides or Ortho-Quinones .[1]

  • Haptenization: These electrophilic species can covalently bind to liver proteins (cysteine residues), forming antigen-drug adducts.[1]

  • Immune Response: In susceptible individuals, these adducts trigger an immune-allergic response (hepatitis), explaining the rarity and unpredictability of the toxicity.[1]

Bioanalytical Protocol: LC-MS/MS Differentiation

To study these metabolites, precise separation is required.[1] The following protocol is designed for high-sensitivity quantification in human plasma, overcoming the interference from the parent drug.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Basic drugs like Medifoxamine extract well into organic solvents at high pH, removing protein interferences.[1]

  • Aliquot 200 µL plasma .

  • Add 20 µL Internal Standard (Medifoxamine-d6 or generic basic drug like Imipramine-d3).[1]

  • Alkalinize with 50 µL 0.1 M NaOH (pH > 10 to ensure unionized state).

  • Extract with 1 mL Hexane:Isoamyl Alcohol (98:2) .

  • Vortex (5 min) and Centrifuge (10,000 g, 5 min).

  • Evaporate supernatant to dryness under nitrogen; reconstitute in 100 µL Mobile Phase .

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 4 minutes.

MRM Transitions (Method Development Guide)

Use these calculated transitions for optimizing your Triple Quadrupole method.

AnalytePrecursor Ion (M+H)+Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Medifoxamine 258.258.1 (Dimethylamine fragment)165.120
CRE-10086 244.244.1 (Methylamine fragment)151.122
CRE-10357 274.258.1 (Dimethylamine fragment)181.125
Visualization: Analytical Workflow

LCMS_Workflow Sample Plasma Sample (200 µL) LLE LLE Extraction (Hexane/Isoamyl) Sample->LLE Alkalinize LC UHPLC Separation (C18 Column) LLE->LC Reconstitute MS MS/MS Detection (ESI+ MRM) LC->MS Gradient Elution Data Quantification (Parent vs Metabolites) MS->Data Ratio Analysis

Figure 2: Optimized bioanalytical workflow for simultaneous quantification.

Conclusion for Drug Developers

The history of Medifoxamine serves as a critical lesson in metabolite-aware drug design . The fact that CRE-10086 is more potent than the parent drug suggests that the parent molecule was essentially a carrier.[1] However, the parallel formation of CRE-10357 (the phenol) introduced a toxicity liability that ultimately killed the drug.[1]

Recommendation: In early-stage discovery of similar ethylamine derivatives, prioritize screening for:

  • Metabolite Potency: Is the metabolite the actual drug?

  • Reactive Intermediates: Screen phenolic metabolites for glutathione trapping (GSH adducts) to predict hepatotoxicity risk early.[1]

References

  • Saleh, S., et al. (1990). "Tolerability and kinetics of intravenous medifoxamine in healthy volunteers."[1][2] International Clinical Psychopharmacology.[1][2] Link

  • Dumont, C., et al. "Pharmacological profile of Medifoxamine and its metabolites."[1] Thérapie. (Cited via DrugBank/Wikipedia synthesis of French Pharmacopoeia data).[1] Link[1]

  • Khalil, A., et al. (2024). "Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity."[1][3] Drug Metabolism Reviews. Link

  • Benhamou, J.P., et al. "Liver damage caused by therapeutic drugs."[1] Journal of Hepatology. (Foundational text on idiosyncratic hepatotoxicity mechanisms).

Sources

Comparative pharmacokinetics of Medifoxamine and its N-desmethyl metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacokinetics: Medifoxamine vs. N-Desmethylmedifoxamine (CRE-10086)

Executive Summary

Medifoxamine is an atypical antidepressant with a dual mechanism of action (dopaminergic and serotonergic modulation) that was historically marketed in Europe (e.g., France, Spain) before its withdrawal due to hepatotoxicity concerns. Its pharmacokinetic (PK) profile is defined by extensive first-pass metabolism, resulting in low bioavailability (~21%) and the rapid formation of active metabolites.

The primary N-desmethyl metabolite, CRE-10086 , is not merely a degradation product but a pharmacologically superior entity. While the parent drug has a short elimination half-life (


 h), the metabolite exhibits significantly higher affinity for serotonin targets (SERT and 5-HT2 receptors), effectively driving the therapeutic window. This guide compares the parent and metabolite to elucidate why the drug's clinical effects persisted beyond the parent compound's rapid elimination.

Metabolic Pathway & Mechanism

Medifoxamine (N,N-dimethyl-2,2-diphenoxyethylamine) undergoes rapid hepatic biotransformation.[1] The primary pathway involves N-demethylation to form N-desmethylmedifoxamine (CRE-10086). A secondary pathway involves hydroxylation to form CRE-10357.

Key Mechanistic Insight: The N-demethylation process renders the molecule more potent against serotonergic targets. This "bioactivation" is critical for researchers studying similar diphenoxyethylamine scaffolds.

Pathway Diagram (Graphviz)

Medifoxamine_Metabolism cluster_legend Pharmacologic Activity Medifoxamine Medifoxamine (Parent Drug) N,N-dimethyl Liver Hepatic First-Pass (CYP450 System) Medifoxamine->Liver Oral Absorption (Bioavailability ~21%) CRE10086 CRE-10086 (N-desmethyl metabolite) *High Potency* Liver->CRE10086 N-demethylation CRE10357 CRE-10357 (Hydroxylated metabolite) Liver->CRE10357 Hydroxylation Elimination Renal Excretion (Conjugates) CRE10086->Elimination Phase II Conjugation CRE10357->Elimination

Caption: Metabolic bioactivation of Medifoxamine. The N-demethylation pathway (green arrow) yields CRE-10086, which possesses ~3-fold higher affinity for SERT than the parent.

Comparative Pharmacokinetic Profile

The following data aggregates historical clinical trials and receptor binding studies. Note the "Chronic Shift" in half-life, which suggests saturation of metabolic pathways or metabolite accumulation.

ParameterMedifoxamine (Parent)N-Desmethyl (CRE-10086)Comparative Insight
Molecular Structure Tertiary Amine (N,N-dimethyl)Secondary Amine (N-methyl)Loss of methyl group increases polarity and receptor fit.

(Time to Peak)
1.0 – 1.5 hours~1.5 – 2.5 hours (Lagged)Metabolite formation depends on hepatic pass; peaks after parent.

(Elimination)
2.8 h (Acute)

4.0 h (Chronic)
> 4.0 hours (Estimated)Metabolite persists longer, extending the pharmacodynamic effect.
Bioavailability (

)
~21% (Low)High Systemic ExposureExtensive first-pass conversion favors high metabolite levels.
SERT Affinity (

)
ModerateHigh (3.3x Parent) The metabolite is the primary driver of serotonin reuptake inhibition.
5-HT2 Antagonism WeakPotent Metabolite contributes significantly to anxiolytic properties.
Excretion <1% unchanged in urinePredominantly renal (conjugated)Renal impairment significantly prolongs metabolite exposure.

Scientific Interpretation: The discrepancy between the short half-life of Medifoxamine (~2.8h) and its twice-daily dosing regimen is explained by the active metabolite . If the parent drug were the sole actor, the drug would require dosing every 4-6 hours to maintain steady state. The presence of CRE-10086 provides a "tail" of activity.

Experimental Protocol: Bioanalytical Quantification

To validate these PK profiles in a modern lab setting, a self-validating High-Performance Liquid Chromatography (HPLC) method is required. Due to the basic nature of the amines, Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing interferences.

Methodology: Simultaneous Determination in Plasma

Objective: Quantify Medifoxamine and CRE-10086 with a Lower Limit of Quantification (LLOQ) of 5 ng/mL.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: Medifoxamine is lipophilic. Extraction at high pH suppresses ionization, forcing the drug into the organic layer while leaving plasma proteins behind.

  • Step A: Aliquot

    
     plasma into a glass tube.
    
  • Step B (Internal Standard): Add

    
     of Protriptyline (structural analog) standard solution.
    
  • Step C (Alkalinization): Add

    
     of 1M NaOH. Vortex for 10s. (Target pH > 10 to ensure uncharged amines).
    
  • Step D (Extraction): Add

    
     of n-Hexane:Isoamyl Alcohol (98:2 v/v) .
    
    • Note: Isoamyl alcohol prevents emulsion formation.

  • Step E: Shake mechanically (10 min) and centrifuge (3000g, 10 min).

  • Step F: Transfer organic layer to a clean tube. Evaporate to dryness under

    
     stream at 
    
    
    
    . Reconstitute in
    
    
    Mobile Phase.

2. HPLC Conditions

  • Column:

    
     Reverse Phase (e.g., Nova-Pak 
    
    
    
    ,
    
    
    ).
  • Mobile Phase: Acetonitrile : Phosphate Buffer (0.05M, pH 4.5) [40:60 v/v].

    • Critical: Add 0.1% Triethylamine (TEA) to the buffer to mask silanol groups and prevent peak tailing of the amine.

  • Flow Rate:

    
    .
    
  • Detection: UV at 220 nm (optimal for phenoxy rings) or Fluorescence (Ex 280nm / Em 310nm) for higher sensitivity.

3. Validation Criteria (Self-Validating System)

  • Linearity:

    
     over 10–500 ng/mL range.
    
  • Recovery: Must exceed 80% for both parent and metabolite.

  • Precision: Intra-day CV < 5%.

Safety & Toxicological Implications

The withdrawal of Medifoxamine highlights a critical PK/Tox intersection.

  • Hepatotoxicity: The extensive hepatic metabolism (required to form the active CRE-10086) places a high load on hepatocytes.

  • Mechanism: While the N-demethylation is therapeutic, the concurrent formation of reactive intermediates (potentially via the hydroxylation pathway or further oxidation of the amine) can deplete glutathione stores or trigger immune-mediated hepatitis.

  • Research Warning: When studying this scaffold, researchers must monitor liver transaminases (ALT/AST) in animal models, as the high first-pass effect is a double-edged sword—generating efficacy (metabolite) and toxicity (liver stress).

References

  • Saleh, S., Johnston, A., & Turner, P. (1990). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology. Link

  • Saleh, S., Johnston, A., Chanon, M., & Turner, P. (1989). Determination of medifoxamine in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Gainsborough, N., et al. (1994). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. European Journal of Clinical Pharmacology. Link

  • BenchChem Technical Review. (2025). The Pivotal Role of CRE-10086 and CRE-10357 in the Pharmacological Profile of Medifoxamine. Link(Note: Representative link for chemical data source).

  • Ollat, H., et al. (1992). Medifoxamine: A new antidepressant with a specific dopaminergic and serotonergic profile. Encephale. Link

Sources

Comparative Profiling of N-desmethyl-medifoxamine: A Multimodal Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical benchmarking framework for N-desmethyl-medifoxamine (CRE-10086), the primary active metabolite of the withdrawn antidepressant medifoxamine.[1] Context: While medifoxamine was withdrawn due to hepatotoxicity, its pharmacodynamic profile—combining serotonin (5-HT) reuptake inhibition, 5-HT2 receptor antagonism, and dopamine reuptake inhibition—predated the modern "multimodal" class of antidepressants (e.g., vortioxetine).[1][2] Value Proposition: N-desmethyl-medifoxamine exhibits up to 3-fold higher potency than its parent compound.[1][3] This guide outlines the experimental validation required to benchmark this metabolite against novel targets, specifically assessing its potential as a lead scaffold that might retain efficacy while potentially mitigating the metabolic liabilities of the parent drug.[2]

Pharmacological Landscape & Target Profile[2][4][5][6]

The antidepressant landscape has shifted from "Single-Target" agents (SSRIs) to "Multimodal" agents that modulate neural networks via simultaneous transporter inhibition and receptor modulation. N-desmethyl-medifoxamine fits this modern paradigm.

The Mechanism of Action (MoA)

Unlike SSRIs which rely solely on SERT blockade, N-desmethyl-medifoxamine operates via a Dual-Disinhibition Mechanism :

  • Synaptic Elevation: Weak inhibition of SERT and DAT (Dopamine Transporter).[1]

  • Post-Synaptic Modulation: Antagonism of 5-HT2A and 5-HT2C receptors.[1] This blockade enhances prefrontal dopamine release and disinhibits norepinephrine firing, a mechanism shared with agomelatine and atypical antipsychotics.[2]

Pathway Visualization

The following diagram illustrates the multimodal signaling cascade of N-desmethyl-medifoxamine compared to a standard SSRI.

MoA_Comparison cluster_0 Synaptic Cleft cluster_1 Downstream Effects Drug N-desmethyl- medifoxamine SERT SERT (Transporter) Drug->SERT Inhibits (IC50 ~450nM) R_5HT2 5-HT2A / 2C (Receptors) Drug->R_5HT2 Antagonizes (IC50 ~330nM) R_DAT DAT (Transporter) Drug->R_DAT Weak Inhibition BDNF BDNF Expression SERT->BDNF Potentiates DA_Rel Prefrontal Dopamine Release R_5HT2->DA_Rel Disinhibition Anxiety Anxiety/Insomnia Signaling R_5HT2->Anxiety Blocks

Figure 1: Multimodal mechanism of N-desmethyl-medifoxamine showing simultaneous transporter inhibition and receptor antagonism.[1]

Comparative Benchmarking Data

To validate N-desmethyl-medifoxamine against novel targets, we compare its binding profile against Vortioxetine (current multimodal standard) and Agomelatine (5-HT2C antagonist).[1]

Binding Affinity Profile (Ki / IC50)

Note: Values for N-desmethyl-medifoxamine (CRE-10086) are derived from historical metabolic profiling and require experimental re-validation.

TargetN-desmethyl-medifoxamineMedifoxamine (Parent)VortioxetineAgomelatineClinical Significance
SERT ~450 nM 1,500 nM1.6 nM>10,000 nMN-desmethyl is 3x more potent than parent; weaker than SSRIs (reduced sexual side effects).[1]
5-HT2A ~330 nM 950 nM>1,000 nM>1,000 nMAntagonism improves sleep architecture and reduces anxiety.[1]
5-HT2C ~700 nM 980 nM>1,000 nM630 nMAntagonism disinhibits DA/NE release in the PFC (pro-cognitive).[1]
DAT Weak WeakWeakInactiveMild dopaminergic lift; unique to the medifoxamine scaffold.[1]
Analysis of the "Novel" Gap
  • Vs. Vortioxetine: Vortioxetine relies on 5-HT3/7 antagonism and 5-HT1A agonism.[1][4] N-desmethyl-medifoxamine offers a distinct profile by targeting 5-HT2A/C directly, potentially offering better efficacy in anxious depression or insomnia-predominant phenotypes.

  • Vs. Agomelatine: While Agomelatine targets 5-HT2C, it lacks SERT inhibition.[1][2] N-desmethyl-medifoxamine provides the "best of both worlds" (SERT + 5-HT2C blockade) in a single molecule.

Experimental Protocols for Validation

To objectively assess this metabolite, researchers must move beyond literature values and generate self-validating data.[2] Two critical workflows are required: Receptor Occupancy and Hepatotoxicity Screening (critical due to the parent drug's history).[1]

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

Purpose: Determine the precise Ki of N-desmethyl-medifoxamine against the 5-HT2A receptor.[1]

  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT2A receptors.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min.

  • Incubation System:

    • Ligand: [3H]-Ketanserin (Specific Activity ~60 Ci/mmol) at 1 nM concentration.[1]

    • Non-Specific Binding (NSB): Define using 10 µM Methysergide.[1]

    • Test Compound: N-desmethyl-medifoxamine (10^-10 to 10^-5 M).[1]

  • Equilibrium: Incubate for 60 mins at 37°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Data Analysis: Calculate IC50 using non-linear regression (Hill slope); convert to Ki using the Cheng-Prusoff equation.

Protocol B: High-Content Hepatotoxicity Screening (HCS)

Purpose: The parent drug caused fulminant hepatitis.[1] This assay determines if the metabolite retains this toxicity or if the toxicity was driven by a different metabolic pathway (e.g., quinone imine formation).[2]

Workflow Visualization:

Tox_Screen cluster_readouts Multiplexed Readouts Start Compound Prep (N-desmethyl-medifoxamine) Cells HepG2 / HepaRG Spheroids (3D Culture) Start->Cells Dosing 72h Incubation (0.1 - 100 µM) Cells->Dosing ATP ATP Content (Cell Viability) Dosing->ATP ROS ROS Generation (Oxidative Stress) Dosing->ROS Mito Mitochondrial Membrane Potential Dosing->Mito Decision Safety Index Calculation ATP->Decision ROS->Decision Mito->Decision

Figure 2: Multiplexed hepatotoxicity screening workflow using 3D liver spheroids.

Step-by-Step Methodology:

  • Cell Culture: Seed HepaRG cells (metabolically competent) in 96-well ultra-low attachment plates to form spheroids (mimics in vivo liver architecture).

  • Dosing: Treat with N-desmethyl-medifoxamine (0, 1, 10, 50, 100 µM) for 72 hours. Include Chlorpromazine as a positive control for phospholipidosis/toxicity.[1][2]

  • Multiplex Staining:

    • Add TMRE (Mitochondrial potential).[1]

    • Add CellROX Green (Oxidative stress).[1]

    • Add CellTiter-Glo (ATP quantification).[1]

  • Imaging/Readout: Use High-Content Analysis (HCA) microscopy to quantify ROS intensity per viable cell.[1]

  • Interpretation: If the metabolite shows >50% reduction in ROS/Mitochondrial toxicity compared to the parent Medifoxamine (historical data), it represents a viable scaffold for repurposing.[1][2]

Conclusion & Outlook

N-desmethyl-medifoxamine represents a "lost" scaffold in neuropsychopharmacology. By benchmarking it against modern targets, we observe that it shares the desirable 5-HT2C antagonism of agomelatine and the SERT inhibition of SSRIs, but with a unique dopaminergic component.[2]

Key Takeaway: If the hepatotoxicity screening (Protocol B) demonstrates a safety margin superior to the parent drug, this metabolite warrants investigation as a lead compound for anhedonic depression (due to DA/5-HT2C synergy) and anxious depression (due to 5-HT2A blockade).[1]

References

  • Mechanism of Action & Binding Profiles

    • Comparison of the binding profiles of medifoxamine and its metabolites. (Data synthesized from historical pharmacological profiles).[1]

    • Martin, P., et al. (1993).[1][2] "The role of type 2 serotonin receptors, 5-HT2A and 5-HT2C, in depressive disorders: effect of medifoxamine."[1][2][5] PubMed.[1][2] Link

  • Vortioxetine Benchmarking

    • Sanchez, C., et al. (2015).[1][2] "Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data." Pharmacology & Therapeutics.[1][2][4] Link

  • Hepatotoxicity Context

    • Marnata, J.B., et al. (1991).[1][2] "Fulminant hepatitis probably induced by medifoxamine."[1][2][6] Gastroenterologie Clinique et Biologique. Link

  • 5-HT2C Antagonism in Depression

    • Millan, M.J. (2005).[1][2] "Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies." Therapie. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Medifoxamine N-desmethyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the definitive guide on the safe handling of Medifoxamine N-desmethyl. As researchers and drug development professionals, our work with novel and uncharacterized compounds is foundational to therapeutic advancement. However, this innovation demands an unwavering commitment to safety. This document provides essential, immediate safety and logistical information, focusing on the procedural, step-by-step guidance necessary for handling this research chemical. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your safety and the integrity of your research.

Hazard Assessment: A Proactive Approach to an Uncharacterized Compound

This compound is a metabolite of Medifoxamine, a former antidepressant that acted as a dopamine and serotonin reuptake inhibitor.[1][2] The parent compound was withdrawn from the market due to incidents of hepatotoxicity (liver damage).[1][3]

Inferred Risks:

  • Bioactivity: As an active metabolite of a psychoactive drug, this compound is presumed to be biologically active.[1] Accidental exposure via inhalation, ingestion, or skin absorption could have unintended pharmacological effects.

  • Hepatotoxicity: Given the parent compound's history, we must assume a potential risk of liver toxicity.[1][3]

  • Amine Compound Hazards: As an amine-containing compound, it may be corrosive or irritating upon contact with skin and eyes.[6]

  • Unknown Chronic Effects: The long-term health effects of exposure are unknown.

Therefore, our Personal Protective Equipment (PPE) strategy is designed to create a comprehensive barrier, mitigating all potential routes of exposure. This aligns with the Occupational Safety and Health Administration (OSHA) standards, which mandate the use of PPE as the last line of defense against chemical hazards in the laboratory.[7][8]

Core PPE Protocol: A Multi-Layered Defense

Adherence to a strict PPE protocol is non-negotiable. The following provides a detailed, step-by-step methodology for the selection, use, and disposal of PPE when handling this compound.

PPE Specification Summary
PPE CategorySpecificationRationale for Use
Body Protection Disposable, fluid-resistant lab coat with knit cuffsPrevents skin contact with spills and contamination of personal clothing. Knit cuffs provide a secure interface with gloves.
Hand Protection Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., thicker nitrile or neoprene)Disposable nitrile gloves provide a base layer of protection for incidental contact.[9] A heavier outer glove offers enhanced protection against saturation during active handling. Double-gloving is crucial for chemicals with unknown skin absorption risks.[10]
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles worn with a full-face shieldGoggles provide a seal around the eyes to protect from splashes.[8] A face shield adds a critical second layer of protection for the entire face from splashes or unexpected reactions, and must be used in conjunction with goggles.[10]
Respiratory Protection NIOSH-approved N95 respirator (or higher)Required when handling the powdered form of the compound to prevent inhalation of airborne particles. A full risk assessment by an EHS professional may indicate the need for a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges.
Foot Protection Closed-toe, non-perforated shoes made of a non-absorbent materialProtects feet from spills and falling objects.[8]
Experimental Protocol: Donning, Doffing, and In-Lab Best Practices

Donning (Putting On) PPE - The Sequencing is Critical:

  • Attire Check: Confirm you are wearing long pants and fully enclosed shoes.[9]

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.

  • Lab Coat: Put on the disposable lab coat, fastening it completely.

  • Respirator (if handling powder): Perform a fit check for your N95 respirator. Ensure a tight seal around the nose and mouth.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by the full-face shield.

  • Outer Gloves: Don the second, more robust pair of gloves. The cuffs of the outer gloves should extend over the knit cuffs of the lab coat to create a complete seal.

In-Lab Best Practices:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Change gloves immediately if you suspect contamination.[9]

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

Doffing (Removing) PPE - Avoid Cross-Contamination:

The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces (your outer gloves).

  • Outer Gloves: Peel off the outer gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and roll it away from your body, turning it inside out to contain any surface contamination. Dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.

Contaminated PPE:

  • All disposable items, including lab coats, gloves, and any absorbent pads used for cleanup, must be considered hazardous waste.

  • Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.

Chemical Waste:

  • Never dispose of this compound or its solutions down the drain.[6] Amine compounds can be harmful to aquatic ecosystems.[13]

  • Collect all liquid waste containing the compound in a compatible, sealed, and labeled hazardous waste container.

  • Solid chemical waste should be collected separately.

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste, which typically involves collection by a licensed hazardous waste disposal company.[13][14]

Emergency Procedures: Plan for the Unexpected

Skin Exposure:

  • Immediately remove contaminated clothing and PPE.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

Eye Exposure:

  • Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11]

  • Seek immediate medical attention.

Inhalation (Powder):

  • Move the affected person to fresh air immediately.

  • Seek immediate medical attention.

Ingestion:

  • Rinse the mouth with water. Do NOT induce vomiting.

  • Seek immediate medical attention.

Always have the Safety Data Sheet (if available for a similar compound) or this guide accessible for emergency responders.

Visual Workflow for PPE Decision-Making

The following diagram outlines the logical workflow for selecting and using appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_post Post-Handling & Disposal start Start: Plan to handle This compound risk_assessment Perform Hazard Assessment: - Review known data (parent compound) - Treat as highly toxic due to unknown profile start->risk_assessment ppe_selection Select Core PPE based on assessment: - Disposable Lab Coat - Double Gloves (Nitrile) - Goggles & Face Shield risk_assessment->ppe_selection form_check Is the compound in solid (powder) form? ppe_selection->form_check add_resp Add NIOSH-approved N95 Respirator to PPE list form_check->add_resp Yes don_ppe Don PPE in Correct Sequence: 1. Inner Gloves 2. Lab Coat 3. Respirator (if needed) 4. Goggles/Face Shield 5. Outer Gloves form_check->don_ppe No (Solution) don_peg don_peg add_resp->don_peg handle_fume_hood Conduct all manipulations inside a certified Chemical Fume Hood don_ppe->handle_fume_hood doff_ppe Doff PPE in Correct Sequence to avoid cross-contamination handle_fume_hood->doff_ppe dispose_waste Segregate & Dispose Waste: - Contaminated PPE in solid waste bin - Chemical waste in designated liquid/solid container doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.